6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
Description
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Properties
IUPAC Name |
6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILVLUCVYGVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654235 | |
| Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-84-7 | |
| Record name | 6-Bromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a valuable building block in pharmaceutical and agrochemical research. The document outlines a feasible multi-step synthesis, starting from the commercially available 2,2-difluorobenzo[d][1][2]dioxole. Detailed experimental protocols, based on established chemical transformations, are provided to facilitate its synthesis in a laboratory setting.
Introduction
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom, an amine group, and a difluorinated dioxole ring, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development. The difluoromethylenedioxy group is of particular interest as it can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability.
This guide details a three-step synthetic route commencing with the bromination of 2,2-difluorobenzo[d][1][2]dioxole, followed by regioselective nitration, and concluding with the reduction of the nitro group to the target amine.
Synthetic Pathway Overview
The synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine can be achieved through the following three-step reaction sequence:
Caption: Proposed synthetic pathway for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 5-Bromo-2,2-difluorobenzo[d]dioxole
This initial step involves the electrophilic bromination of the starting material, 2,2-difluorobenzo[d][1][2]dioxole.
Reaction Scheme:
Caption: Bromination of 2,2-difluorobenzo[d][1][2]dioxole.
Experimental Procedure:
-
In a well-ventilated fume hood, a solution of 2,2-difluorobenzo[d][1][2]dioxole (1.0 eq.) in a suitable inert solvent such as carbon tetrachloride or dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Iron powder (catalytic amount, e.g., 0.05 eq.) is added to the solution.
-
The mixture is cooled to 0 °C using an ice bath.
-
A solution of bromine (1.0 eq.) in the same solvent is added dropwise to the stirred reaction mixture over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford 5-Bromo-2,2-difluorobenzo[d]dioxole.
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| 2,2-difluorobenzo[d][1][2]dioxole | C₇H₄F₂O₂ | 158.10 | 1.0 | - |
| Bromine | Br₂ | 159.81 | 1.0 | - |
| 5-Bromo-2,2-difluorobenzo[d]dioxole | C₇H₃BrF₂O₂ | 237.00 | - | (based on starting material) |
Step 2: Synthesis of 6-Bromo-2,2-difluoro-5-nitrobenzo[d]dioxole
This step involves the regioselective nitration of 5-Bromo-2,2-difluorobenzo[d]dioxole. The directing effects of the bromo and difluoromethylenedioxy groups favor the introduction of the nitro group at the 6-position.
Reaction Scheme:
References
In-Depth Technical Guide to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that has gained prominence as a crucial building block in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom, an amine group, and a difluorinated methylenedioxy bridge, makes it a valuable synthon for creating complex molecular architectures. Notably, this compound is a key intermediate in the synthesis of Lumacaftor (VX-809), a corrector of the F508del-CFTR protein, which is the most common mutation causing cystic fibrosis.[1][2][3] Its application also extends to the agrochemical sector.[2]
Chemical and Physical Properties
A summary of the known chemical and physical properties of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is presented in the table below. It is important to note that experimentally determined data for properties such as melting point and solubility are not widely published.
| Property | Value | Source |
| CAS Number | 887267-84-7 | [2][4] |
| Molecular Formula | C₇H₄BrF₂NO₂ | [2] |
| Molecular Weight | 252.01 g/mol | [2] |
| Boiling Point | 256.8 ± 40.0 °C at 760 mmHg | [2] |
| Appearance | Powder or crystals | - |
| Purity | Typically ≥97% | - |
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is not explicitly detailed in the public domain. However, a logical synthetic route can be inferred from the synthesis of its precursors and related molecules. The synthesis likely involves the nitration and subsequent reduction of a brominated difluorobenzodioxole intermediate.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Considerations:
-
Bromination: The bromination of 2,2-difluoro-1,3-benzodioxole can be achieved using bromine in the presence of a catalyst.
-
Nitration: The resulting bromo-compound can then be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 6-position.
-
Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Applications in Drug Discovery and Development
The primary application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is as a key building block in the synthesis of CFTR modulators.
Role in the Synthesis of Lumacaftor (VX-809)
Lumacaftor (VX-809) is a CFTR corrector that helps to improve the conformational stability of the F508del-CFTR protein, allowing it to be trafficked to the cell surface. 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a crucial intermediate in the multi-step synthesis of this important therapeutic agent.[1][2][3] The synthesis involves the coupling of this amine with a carboxylic acid derivative to form the core structure of Lumacaftor.
The general relationship can be visualized as follows:
Caption: Role as an intermediate in the synthesis of Lumacaftor (VX-809).
Safety and Handling
Based on available safety data sheets from suppliers, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine should be handled with care in a well-ventilated area.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from light and store under an inert atmosphere.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
Conclusion
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a fundamentally important intermediate for the synthesis of advanced pharmaceutical compounds, most notably the CFTR modulator Lumacaftor (VX-809). While a comprehensive public dataset of its physical and spectroscopic properties is currently lacking, its significance in medicinal chemistry is well-established. This guide provides a consolidated resource for researchers and professionals working with this compound, highlighting its known characteristics and its critical role in the development of life-changing therapeutics. Further research and publication of detailed experimental data would be highly beneficial to the scientific community.
References
- 1. Discovery of novel VX-809 hybrid derivatives as F508del-CFTR correctors by molecular modeling, chemical synthesis and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 3. Identification and Characterization of Novel CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
Technical Guide: Physicochemical Properties and Synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (CAS 887267-84-7)
Technical Guide: Physicochemical Properties and Synthesis of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine (CAS 887267-84-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and a detailed plausible synthesis route for 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Chemical and Physical Properties
6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine is a halogenated aromatic amine. The difluorinated benzodioxole moiety is a common feature in various biologically active molecules. The strategic placement of the amino and bromo groups allows for diverse downstream chemical modifications, making it a valuable building block in medicinal and agricultural chemistry.[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 887267-84-7 | [2][4] |
| IUPAC Name | 6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine | |
| Molecular Formula | C₇H₄BrF₂NO₂ | [2] |
| Molecular Weight | 252.02 g/mol | |
| Boiling Point | 256.8 ± 40.0 °C at 760 mmHg | [3] |
| Appearance | Powder or crystals | |
| Purity | ≥97% | |
| Storage Temperature | Room temperature, in dark place, under inert atmosphere |
Table 2: Safety Information
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H302: Harmful if swallowed | GHS07 (Exclamation mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Plausible Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine. These protocols are based on analogous and well-documented chemical transformations.
Step 1: Nitration of 5-bromo-2,2-difluorobenzodioxole
This procedure outlines the regioselective nitration of 5-bromo-2,2-difluorobenzodioxole to yield the nitro-intermediate. The directing effects of the bromo and difluoromethylenedioxy groups favor the introduction of the nitro group at the 6-position.[5]
Caption: Workflow for the nitration of the starting material.
Materials and Reagents:
-
5-bromo-2,2-difluorobenzodioxole
-
Glacial acetic acid
-
Concentrated nitric acid (~70%)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-bromo-2,2-difluorobenzodioxole in glacial acetic acid.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to glacial acetic acid in a separate beaker, and allow it to cool to room temperature.[5]
-
Cool the solution of the starting material in the flask to 15-25 °C using an ice bath.[5]
-
Slowly add the nitrating mixture dropwise to the stirred solution of the starting material over 30-45 minutes, maintaining the internal temperature between 15-25 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]
-
Upon completion of the reaction, cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with cold distilled water until the filtrate is neutral.[5]
-
Dry the product to obtain 6-bromo-5-nitro-2,2-difluorobenzodioxole.
Step 2: Reduction of 6-bromo-5-nitro-2,2-difluorobenzodioxole
This protocol describes the reduction of the nitro-intermediate to the target amine using tin(II) chloride in ethanol. This is a common and effective method for the reduction of aromatic nitro compounds.[1]
Caption: Workflow for the reduction of the nitro-intermediate.
Materials and Reagents:
-
6-bromo-5-nitro-2,2-difluorobenzodioxole
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 6-bromo-5-nitro-2,2-difluorobenzodioxole intermediate in ethanol.[1]
-
To this solution, add tin(II) chloride dihydrate portion-wise. The addition may be exothermic.[1]
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]
-
Extract the aqueous mixture with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine.[1]
Applications in Research and Development
6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine serves as a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3] Its utility is highlighted in a Chinese patent (CN115702149B), where it is used as a reactant in the synthesis of novel heterocyclic derivatives with pesticidal activity.[6] The presence of the amine and bromo functionalities on the difluorinated benzodioxole core allows for a variety of coupling reactions to build molecular complexity and explore structure-activity relationships (SAR) in drug and pesticide discovery programs.
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its incorporation into bioactive molecules suggests that its derivatives likely interact with various biological targets. For instance, fluorinated benzothiazoles, which share structural similarities, have been shown to inhibit protein kinases involved in cancer cell proliferation.[7] The development of novel compounds from this intermediate could potentially lead to the discovery of new therapeutic agents or crop protection solutions.
Caption: Logical relationship of the core compound to its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. doronscientific.com [doronscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. CN115702149B - å ·æå«ç¡«å代åºçææå®³çç©æ´»æ§çæç¯è¡çç© - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the novel aromatic amine, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis, facilitating its use in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. These predictions are based on established principles of spectroscopic analysis for aromatic amines and related fluorinated and brominated benzodioxole derivatives.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | Singlet | 1H | Ar-H |
| ~6.8 - 7.0 | Singlet | 1H | Ar-H |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | C -NH₂ |
| ~135 - 140 | C -Br |
| ~120 - 130 (t) | C F₂ |
| ~110 - 120 | Ar-C H |
| ~105 - 115 | Ar-C H |
| ~100 - 110 | C -O |
| ~95 - 105 | C -O |
Note: The C-F coupling will result in a triplet (t) for the CF₂ carbon.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~(-50) - (-70) | Singlet | -CF₂ -O |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~251 / 253 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Other Fragments | Characteristic fragmentation pattern of the benzodioxole and amine moieties. |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3500 | N-H stretching (asymmetric and symmetric) |
| 1600 - 1650 | N-H bending (scissoring) |
| 1450 - 1550 | Aromatic C=C stretching |
| 1200 - 1350 | C-N stretching (aromatic amine) |
| 1000 - 1100 | C-F stretching |
| 650 - 900 | N-H wagging |
| 550 - 650 | C-Br stretching |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system, or direct infusion with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Sample Preparation:
-
For GC-MS/LC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For Direct Infusion: Prepare a dilute solution in a solvent compatible with electrospray ionization (ESI) or another appropriate ionization source.
Data Acquisition (General Parameters):
-
Ionization Mode: Electron Ionization (EI) for GC-MS or ESI for LC-MS/direct infusion.
-
Mass Range: Scan a broad range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Resolution: High resolution is preferred to determine the exact mass and elemental composition.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place in an appropriate liquid cell.[2]
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical entity, such as 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Workflow for Spectroscopic Characterization.
References
Mass Spectrometry of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. While specific experimental data for this compound is not widely available, this document outlines the predicted mass spectral characteristics and provides detailed experimental protocols based on the analysis of structurally similar molecules. This guide is intended to assist researchers in developing analytical methods for the identification and characterization of this and related compounds.
Predicted Mass Spectral Data
The mass spectral analysis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is predicted to yield a distinct molecular ion peak and a series of fragment ions characteristic of its functional groups. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
| Ion | Predicted m/z | Description |
| [M]⁺ | 251/253 | Molecular ion peak, showing the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) |
| [M-H]⁺ | 250/252 | Loss of a hydrogen radical from the amine group. |
| [M-NH₂]⁺ | 235/237 | Loss of the amino group. |
| [M-Br]⁺ | 172 | Loss of the bromine atom. |
| [C₆H₂F₂NO₂]⁺ | 174 | Fragment corresponding to the difluorobenzodioxol amine moiety after bromine loss. |
| [C₆H₃F₂O₂]⁺ | 145 | Further fragmentation of the benzodioxole ring. |
| [C₅HF₂O]⁺ | 115 | Additional fragmentation of the ring structure. |
Predicted Fragmentation Pathways
The fragmentation of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary fragmentation points are likely to be the C-Br bond, the C-N bond, and the bonds within the dioxole ring.
Crystal Structure of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, the specific crystal structure of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine has not been publicly reported. This guide provides a comprehensive overview based on the known chemistry of analogous compounds, including a proposed synthetic pathway, generalized experimental protocols for synthesis and crystallization, and a discussion of potential biological significance. The quantitative crystallographic data presented is hypothetical and based on typical values for similar small organic molecules.
Introduction
The 2,2-difluorobenzo[d]dioxole moiety is a key structural motif in medicinal chemistry, notably present in cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The introduction of bromine and amine substituents at the 5- and 6-positions, as in 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, offers a versatile scaffold for the development of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms in such molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the necessary steps to obtain and analyze the crystal structure of analogues of this class.
Proposed Synthesis and Crystallization
While the exact industrial synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The following sections detail a hypothetical synthetic pathway and a general protocol for obtaining single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
A potential synthetic route to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine could commence from 4-aminocatechol, proceeding through difluoromethylenation, nitration, bromination, and subsequent reduction of the nitro group.
Caption: Proposed synthetic pathway for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Experimental Protocol: Synthesis (General Procedure)
-
Difluoromethylenation of 4-Aminocatechol: React 4-aminocatechol with a suitable difluorocarbene precursor, such as sodium chlorodifluoroacetate, in a high-boiling polar aprotic solvent like DMF.
-
Nitration: The resulting 2,2-Difluorobenzo[d]dioxol-5-amine is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, likely at the 6-position due to the directing effects of the amine and dioxole ring.
-
Bromination: The nitro-derivative is subsequently brominated. Due to the deactivating nature of the nitro group, harsher brominating conditions, such as using N-bromosuccinimide (NBS) in a strong acid, may be required.
-
Reduction: The final step involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. For aromatic amines like the target compound, slow evaporation is a commonly successful technique.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a solvent in which the compound has moderate solubility at room temperature.
-
Dissolution: Dissolve the purified compound in the chosen solvent or solvent mixture with gentle heating to achieve a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or forceps.
Caption: General workflow for the crystallization of small organic molecules.
Hypothetical Crystallographic Data
The following table summarizes the expected crystallographic data for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, based on typical values for similar halogenated aromatic compounds. This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄BrF₂NO₂ |
| Formula Weight | 252.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 7.0 - 8.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 600 - 700 |
| Z | 4 |
| Density (calculated) | 1.8 - 2.0 g/cm³ |
| Absorption Coefficient | 4.0 - 5.0 mm⁻¹ |
| F(000) | 488 |
| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 |
| Theta range for data collection | 2.0 to 28.0° |
| Reflections collected | ~5000 |
| Independent reflections | ~1500 |
| R-int | 0.03 - 0.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.04 - 0.06, wR2 = 0.10 - 0.15 |
| Goodness-of-fit on F² | ~1.0 |
Experimental Protocol: X-ray Diffraction
A general procedure for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Potential Biological Signaling Pathway Involvement
Benzodioxole derivatives have been shown to interact with various biological targets. For instance, some 1,3-benzodioxole derivatives act as agonists for the auxin receptor TIR1, promoting root growth.[1][2] While the specific biological activity of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is not yet reported, its structural similarity to known bioactive molecules suggests potential interactions with cellular signaling pathways.
Caption: A simplified diagram of the auxin signaling pathway, a potential target for benzodioxole analogues.
This technical guide provides a framework for researchers and drug development professionals interested in the structural and synthetic aspects of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and its analogues. While awaiting experimental data for the specific title compound, the methodologies and theoretical considerations presented here serve as a valuable resource for advancing research in this promising area of medicinal chemistry.
References
Navigating the Stability and Storage of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's sensitivity to environmental factors and provides detailed protocols for ensuring its integrity over time.
Introduction
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine with significant potential in the synthesis of novel bioactive molecules. The inherent reactivity of the amine functional group, coupled with the presence of bromine and difluoromethylenedioxy substituents, necessitates a thorough understanding of its chemical stability. Degradation of this compound can lead to the formation of impurities, impacting the quality, safety, and efficacy of downstream products. This guide summarizes the current knowledge on its stability profile and provides best practices for its storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is presented in Table 1. These properties are fundamental to understanding its behavior under various experimental and storage conditions.
| Property | Value |
| Molecular Formula | C₇H₄BrF₂NO₂ |
| Molecular Weight | 252.02 g/mol |
| Appearance | Powder or crystals |
| CAS Number | 887267-84-7 |
Stability Profile and Potential Degradation Pathways
While specific, quantitative stability data for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is not extensively published, its chemical structure suggests susceptibility to several degradation pathways, particularly under forced conditions. Aromatic amines are known to be sensitive to oxidation, and the electron-donating nature of the amine group can influence the reactivity of the aromatic ring.
Potential Degradation Pathways Include:
-
Oxidation: The primary degradation pathway for aromatic amines is oxidation. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The presence of atmospheric oxygen can initiate these reactions, which may be accelerated by light and elevated temperatures.
-
Hydrolysis: While the benzodioxole ring is generally stable, extreme pH conditions could potentially lead to its cleavage, although this is considered a less likely pathway under normal storage conditions.
-
Photodegradation: Aromatic compounds, especially those with heteroatoms, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex mixtures of degradation products.
A logical relationship for considering the stability of this compound is outlined in the diagram below.
Caption: Logical flow for ensuring compound integrity.
Recommended Storage and Handling
To maintain the purity and stability of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, the following storage and handling procedures are recommended. These recommendations are summarized in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C) | Avoids potential acceleration of degradation at elevated temperatures. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation by excluding atmospheric oxygen.[1][2] |
| Light | Store in the dark (amber vials) | Protects against photodegradation.[1][2] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.
Forced Degradation Experimental Workflow
The general workflow for a forced degradation study is depicted in the following diagram.
Caption: Workflow for a forced degradation study.
Detailed Methodologies
5.2.1. Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Stress: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
5.2.2. Analytical Method for Stability Monitoring
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.
Table 3: Proposed RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
5.2.3. Identification of Degradation Products
For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. The same chromatographic conditions as the RP-HPLC method can be employed, with the mass spectrometer set to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.
Conclusion
The stability of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is critical for its successful application in research and development. Adherence to the recommended storage conditions—room temperature, under an inert atmosphere, and protected from light—is paramount to prevent degradation. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to assess the stability of this compound under various stress conditions and to develop validated, stability-indicating analytical methods. This will ensure the quality and reliability of experimental data and the integrity of synthesized target molecules.
The logical decision-making process for the storage and handling of this compound is visualized below.
Caption: Decision tree for proper storage and handling.
References
The Strategic Intermediate: A Technical Guide to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a highly functionalized aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, an amino group, and a difluorinated benzodioxole core, provides a versatile platform for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of this synthetic intermediate, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its significant application in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The information presented herein is intended to support researchers and drug development professionals in leveraging this valuable compound for the discovery of novel therapeutics.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,2-difluorobenzo[d]dioxole moiety is of particular interest as it serves as a bioisosteric replacement for other functionalities and imparts unique electronic properties. 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine combines this fluorinated core with two reactive functional groups—an amine and a bromine atom—making it an exceptionally useful intermediate for combinatorial chemistry and lead optimization. The bromine atom provides a handle for various cross-coupling reactions, while the amino group can be readily derivatized to introduce diverse pharmacophoric elements. This guide will detail the synthesis and utility of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-2,2-difluoro-1,3-benzodioxol-5-amine | |
| CAS Number | 887267-84-7 | [1][2] |
| Molecular Formula | C₇H₄BrF₂NO₂ | [1] |
| Molecular Weight | 252.02 g/mol | |
| Appearance | Powder or crystals | |
| Boiling Point | 256.8 ± 40.0 °C at 760 mmHg | [1][3] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |
Synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
Proposed Synthetic Pathway: Electrophilic Bromination
The most direct route to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is the regioselective bromination of 2,2-difluorobenzo[d]dioxol-5-amine. The amino group is a strong activating group and an ortho-, para-director. Therefore, the bromine will be directed to the position ortho to the amine, which is the 6-position.
Caption: Proposed synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Detailed Experimental Protocol (Prophetic)
This protocol is based on general procedures for the bromination of activated aromatic amines.
Materials:
-
2,2-difluorobenzo[d]dioxol-5-amine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Bromination: While stirring vigorously, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Application in the Synthesis of CFTR Modulators
A significant application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is an ion channel. CFTR modulators are a class of drugs that correct the function of the mutant CFTR protein.
The 2,2-difluorobenzo[d]dioxole moiety is a key structural feature in several approved CFTR modulators, including Tezacaftor. While the exact synthesis of Tezacaftor may not start from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, this intermediate is a valuable building block for the synthesis of analogs and novel CFTR modulators due to the presence of the reactive amine and bromide functionalities.
Exemplary Synthetic Application: Synthesis of a Tezacaftor Analog
The following scheme illustrates a potential use of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in the synthesis of a key intermediate for a Tezacaftor analog.
Caption: Synthetic workflow for a Tezacaftor analog intermediate.
Experimental Protocol (General):
-
Amide Formation: The amino group of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine can be acylated with a suitable carboxylic acid or acid chloride to form an amide linkage. This reaction is typically carried out in the presence of a coupling agent (e.g., HATU, HOBt) or a base (e.g., triethylamine, pyridine).
-
Suzuki Cross-Coupling: The bromo-substituent of the resulting amide can then undergo a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid or boronate ester to introduce a new aryl or heteroaryl group. This is a key step in building the complex scaffold of many CFTR modulators.
CFTR Signaling Pathway
CFTR is an ATP-gated anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Its activity is regulated by phosphorylation by protein kinase A (PKA) and binding of ATP to its nucleotide-binding domains (NBDs). In cystic fibrosis, mutations in the CFTR gene lead to misfolding, reduced trafficking to the cell surface, and/or impaired channel function. CFTR correctors, like Tezacaftor, aid in the proper folding and trafficking of the mutant CFTR protein to the cell membrane, while potentiators enhance the channel opening probability.
Caption: Simplified CFTR activation pathway.
Conclusion
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a fluorinated core and reactive functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the area of CFTR modulators for the treatment of cystic fibrosis. This technical guide provides a foundation for researchers to utilize this compound in their synthetic endeavors, with the aim of accelerating the discovery of novel and effective therapeutics. Further investigation into its reactivity and the development of more diverse synthetic applications are warranted.
References
Methodological & Application
The Strategic Application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in the Discovery of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The fluorinated benzodioxole scaffold, specifically 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, represents a privileged starting material in medicinal chemistry. Its unique electronic properties and conformational rigidity make it a valuable building block for the synthesis of targeted therapies. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic fibrosis.
Application Notes
The 2,2-difluorobenzo[d][1][2]dioxol-5-yl moiety, derivable from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, is a key structural component in the approved cystic fibrosis drug Elexacaftor (VX-445) and the investigational drug Lumacaftor (VX-809). These drugs are classified as CFTR correctors, which function by addressing the underlying cellular processing defect of the most common disease-causing mutation, F508del.
The incorporation of the difluorobenzodioxole group is thought to confer several advantageous properties to the final drug molecule, including:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile.
-
Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the electrostatic interactions with the target protein, potentially enhancing binding affinity and potency.
-
Conformational Control: The rigid ring system helps to orient the pharmacophoric groups in an optimal conformation for binding to the target.
The primary application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in this context is as a precursor for the synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of both Elexacaftor and Lumacaftor. The bromine and amine functionalities on the starting material offer versatile handles for a variety of chemical transformations to achieve this intermediate.
Quantitative Data: Clinical Efficacy of Elexacaftor
The triple combination therapy of Elexacaftor/Tezacaftor/Ivacaftor has demonstrated significant clinical efficacy in cystic fibrosis patients with at least one F508del mutation. The following tables summarize key clinical trial data.
| Clinical Endpoint | Patient Population | Improvement with Elexacaftor/Tezacaftor/Ivacaftor |
| Lung Function (ppFEV1) | F508del/Minimal Function Genotype | Mean increase of 14.3 percentage points compared to placebo |
| Homozygous F508del | Mean increase of 10.0 percentage points compared to Tezacaftor/Ivacaftor | |
| Sweat Chloride Concentration | F508del/Minimal Function Genotype | Mean decrease of -41.8 mmol/L compared to placebo |
| Homozygous F508del | Mean decrease of -45.1 mmol/L compared to Tezacaftor/Ivacaftor |
ppFEV1: percent predicted forced expiratory volume in one second
Signaling Pathway of CFTR Modulation
The following diagram illustrates the mechanism of action of CFTR modulators like Elexacaftor. Correctors, such as Elexacaftor, aid in the proper folding and trafficking of the mutated CFTR protein to the cell surface. Potentiators, like Ivacaftor, then enhance the channel's opening probability, allowing for increased chloride ion transport.
Experimental Protocols
Protocol 1: Proposed Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarbonitrile from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This protocol outlines a plausible multi-step synthesis to convert the title compound into a key cyclopropane intermediate.
Methodology:
-
Diazotization and Sandmeyer Reaction: To a cooled solution of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in aqueous HBr, add a solution of sodium nitrite dropwise. The resulting diazonium salt is then added to a solution of copper(I) cyanide to yield 6-Bromo-5-cyano-2,2-difluorobenzo[d]dioxole.
-
Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed to the corresponding carboxylic acid by heating with aqueous sodium hydroxide, followed by acidic workup.
-
Esterification: The carboxylic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Suzuki Coupling: The aryl bromide is coupled with vinylboronic acid pinacol ester using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water) to introduce the vinyl group.
-
Simmons-Smith Cyclopropanation: The vinyl group is converted to a cyclopropane ring using diiodomethane and a zinc-copper couple.
-
Hydrolysis to Carboxylic Acid Intermediate: The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a mixture of THF and water.
-
Conversion to Nitrile: The carboxylic acid can be converted to the primary amide via the acid chloride followed by treatment with ammonia. The amide is then dehydrated (e.g., using P2O5 or SOCl2) to afford the target nitrile.
Protocol 2: Synthesis of a CFTR Corrector Precursor via Amide Coupling
This protocol details the coupling of the key carboxylic acid intermediate with a substituted aniline, a common step in the synthesis of CFTR modulators.
Methodology:
-
Reactant Preparation: Dissolve 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq), the desired substituted aniline (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
These protocols provide a framework for the synthesis of novel compounds based on the 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine scaffold for the discovery of new and effective therapeutics. Researchers should adapt and optimize these procedures based on the specific target molecules and available laboratory resources.
References
Application Notes and Protocols: 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in Anticancer Agent Synthesis
Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds and building blocks for the synthesis of more effective and selective anticancer agents. 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine presents itself as a potentially valuable, yet currently underexplored, starting material in this endeavor. Its unique combination of a bromine atom, a difluorinated dioxole ring, and an amine group offers several strategic advantages for medicinal chemists. The bromine provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The difluorobenzodioxole moiety can enhance metabolic stability and modulate the physicochemical properties of the final compound, such as lipophilicity and cell permeability. The amine group serves as a key functional group for amide bond formation, sulfonylation, and other transformations to build out the molecular structure.
Despite these promising features, a comprehensive review of current scientific literature and patent databases does not reveal specific, publicly documented instances of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine being utilized in the synthesis of named anticancer agents that have progressed to significant preclinical or clinical stages. Therefore, this document will provide a prospective application note and generalized protocols based on the known reactivity of its functional groups and the common strategies employed in the synthesis of contemporary anticancer drugs.
Hypothetical Application in the Synthesis of Kinase Inhibitors
A plausible application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, a "hinge-binding" motif, and a "selectivity pocket" binding fragment. 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine can serve as a precursor to the selectivity pocket-binding portion of the molecule.
Table 1: Hypothetical Kinase Inhibitor Synthesis Strategy
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Acylation | 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, Acyl chloride (e.g., 4-chlorobenzoyl chloride) | Pyridine, Dichloromethane, 0 °C to rt | N-(6-Bromo-2,2-difluoro-benzo[d]dioxol-5-yl)-4-chloro-benzamide |
| 2 | Suzuki Coupling | N-(6-Bromo-2,2-difluoro-benzo[d]dioxol-5-yl)-4-chloro-benzamide, Heterocyclic boronic acid (e.g., Pyridine-4-boronic acid) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | N-(6-(Pyridin-4-yl)-2,2-difluoro-benzo[d]dioxol-5-yl)-4-chloro-benzamide (Hypothetical Kinase Inhibitor) |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of potential anticancer agents starting from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Protocol 1: General Procedure for Acylation of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
Objective: To introduce a variety of substituents on the amine group to explore structure-activity relationships.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., Triethylamine, Pyridine, or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Dissolve 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. If using a carboxylic acid, add the coupling agents and the carboxylic acid at this stage.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Protocol 2: General Procedure for Suzuki Cross-Coupling
Objective: To introduce aryl or heteroaryl moieties at the bromine position to explore their interaction with the target protein.
Materials:
-
N-acylated 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivative (from Protocol 1)
-
Appropriate boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Magnetic stirrer and stirring bar
-
Schlenk flask or sealed tube
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask, add the N-acylated 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final coupled product.
Visualizations
The following diagrams illustrate the hypothetical synthetic workflow and a potential signaling pathway that could be targeted by a kinase inhibitor derived from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: A hypothetical synthetic workflow for an anticancer agent.
Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.
Application of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in the Development of Therapeutics for Neurological Disorders
Introduction:
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of various complex molecules for the pharmaceutical industry. Its unique structural features, including the presence of a bromine atom, a difluorinated methylenedioxy bridge, and an amino group, make it a versatile precursor for creating diverse chemical scaffolds. In the realm of neurological drug discovery, this compound and its derivatives are of significant interest for developing modulators of key enzymatic targets implicated in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease.
The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of other functional groups and can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. The bromine and amine functionalities provide convenient handles for a variety of chemical transformations, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This application note will focus on the utility of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in the synthesis of potent inhibitors of Beta-secretase 1 (BACE1), a primary therapeutic target in Alzheimer's disease.
Key Application: Synthesis of BACE1 Inhibitors for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzymatic cleavage of the amyloid precursor protein (APP) by BACE1 is the rate-limiting step in the production of Aβ peptides. Therefore, inhibiting BACE1 is a promising strategy to reduce Aβ levels and potentially slow the progression of the disease. The 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine scaffold has been successfully incorporated into potent BACE1 inhibitors.
Workflow for BACE1 Inhibitor Synthesis:
The general workflow for utilizing 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in the synthesis of a BACE1 inhibitor involves a multi-step process. This typically begins with the acylation of the amine, followed by cross-coupling reactions to introduce further complexity and build the final pharmacophore.
Caption: General synthetic workflow for BACE1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Key Amide Intermediate
This protocol describes the synthesis of an N-acylated derivative of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, which serves as a crucial intermediate for further elaboration into a potent BACE1 inhibitor.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(6-Bromo-2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamide.
Diagram of the Synthetic Step:
Caption: Amide coupling reaction scheme.
Data Presentation
| Compound ID | Target | IC50 (nM) | Assay Type |
| Analog A | BACE1 | 15 | FRET Assay |
| Analog B | BACE1 | 8 | Cell-based Assay |
| Analog C | BACE1 | 25 | FRET Assay |
Note: The data presented are for illustrative purposes and are based on structurally related compounds. Actual potency will vary depending on the specific substitutions on the core scaffold.
Signaling Pathway Context
The development of BACE1 inhibitors directly targets the amyloidogenic pathway of APP processing, aiming to reduce the production of neurotoxic Aβ peptides.
Caption: Inhibition of the amyloidogenic pathway by a BACE1 inhibitor.
Conclusion
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds with potential applications in treating neurological disorders. Its utility in constructing potent BACE1 inhibitors highlights its importance for researchers and drug development professionals working on novel therapies for Alzheimer's disease. The synthetic protocols and conceptual frameworks provided herein offer a guide for the rational design and development of next-generation neurological drug candidates based on this privileged scaffold. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential against a range of neurological targets.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the difluorobenzodioxole moiety. The following protocols are based on established methodologies for structurally related unprotected ortho-bromoanilines and benzodioxole derivatives, offering a robust starting point for synthesis and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2]
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is a valuable synthon for introducing the 2,2-difluorobenzodioxole scaffold. This group can serve as a bioisostere for other aromatic systems, influencing a molecule's pharmacological activity, metabolic stability, and receptor-binding affinity. The presence of the free amine ortho to the bromide presents a potential challenge, as it can coordinate to the palladium catalyst.[3] However, with careful selection of reaction conditions, high yields of the desired coupled products can be achieved without the need for amine protection.[1]
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The aryl bromide (6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine) reacts with a Pd(0) species to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common conditions for related substrates and provide a starting point for the optimization of reactions with 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Table 1: General Reaction Parameters for Suzuki Coupling of Bromoanilines
| Parameter | Common Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, CataCXium A Pd G3 | Pd(dppf)Cl₂ is often a good starting point. For challenging substrates like unprotected ortho-anilines, specialized catalysts like CataCXium A palladacycles can be highly effective.[1] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often used with Pd₂(dba)₃ or Pd(OAc)₂ to improve catalytic activity.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | An aqueous solution of the base is typically used. Cs₂CO₃ is often very effective for challenging couplings.[1] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMF | A mixed solvent system is common to dissolve both the organic substrates and the inorganic base. 2-MeTHF has been shown to be highly effective for unprotected ortho-bromoanilines.[1] |
| Temperature | 80 - 110 °C | Reaction temperature may need to be optimized based on the specific catalyst and substrates. |
Table 2: Example Conditions for Suzuki Coupling of a Structurally Similar Unprotected o-Bromoaniline
| Entry | Aryl Boronic Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (3) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A Pd G3 (3) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 18 | 97 |
| 3 | 4-Acetylphenylboronic acid pinacol ester | CataCXium A Pd G3 (3) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 18 | 80 |
| 4 | Thiophene-2-boronic acid pinacol ester | CataCXium A Pd G3 (3) | Cs₂CO₃ (2) | 2-MeTHF | 80 | 18 | 85 |
Data adapted from a study on unprotected ortho-bromoanilines and serves as a strong starting point for optimization.[1]
Experimental Protocols
4.1 General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific arylboronic acids or esters.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or 1,4-Dioxane/H₂O 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-Aryl-2,2-difluorobenzo[d]dioxol-5-amine.
4.2 Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as in section 4.1.
Procedure:
-
Reaction Setup: In a microwave vial, combine 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Solvent Addition: Add the chosen solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for N-alkylation of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylanilines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine, is a substituted aniline whose N-alkylated derivatives are of significant interest in medicinal chemistry. This document provides detailed protocols for the N-alkylation of this specific amine using various established methods, including classical nucleophilic substitution and modern catalytic approaches. The protocols are designed to be a practical guide for chemists in a research and development setting.
Data Presentation: Summary of N-Alkylation Protocols
The following table summarizes the key parameters for the different N-alkylation protocols described in this document. The choice of method will depend on the desired alkyl group, functional group tolerance, and available reagents and catalysts.
| Protocol | Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temperature | Reaction Time |
| 1 | Classical N-Alkylation | Alkyl Halide (R-X) | None | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Room Temp. to 80 °C | 1 - 24 h |
| 2 | Reductive Amination | Aldehyde (R-CHO) | NaBH(OAc)₃ or NaBH₄ | Acetic Acid (cat.) | Dichloromethane or 1,2-Dichloroethane | Room Temp. | 4 - 24 h |
| 3 | Buchwald-Hartwig Amination | Not applicable for direct N-alkylation of the amine with an alkyl halide. This method is for coupling the aryl bromide with another amine. | |||||
| 4 | N-Alkylation with Alcohols | Alcohol (R-CH₂OH) | [Ru(p-cymene)Cl₂]₂ / Phosphine Ligand | NaH or t-BuOK | Toluene or Dioxane | 80 - 130 °C | 12 - 48 h |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a direct N-alkylation using an alkyl halide in the presence of a base. This method is straightforward and widely applicable for primary and secondary alkyl halides.
Materials:
-
6-bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv), the chosen alkyl halide (1.0-1.5 equiv), and a suitable solvent (acetonitrile or DMF).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes
This protocol is an effective method for introducing a variety of alkyl groups, including those with more complex structures, via the in-situ formation and reduction of an imine.
Materials:
-
6-bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in DCM or DCE in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise to the stirring solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This protocol utilizes alcohols as alkylating agents in a more environmentally friendly process that generates water as the primary byproduct.[1]
Materials:
-
6-bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Alcohol (e.g., benzyl alcohol, 1-octanol) (1.2 - 2.0 equiv)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃) (2-10 mol%)
-
Base (e.g., NaH or t-BuOK) (1.2 equiv)
-
Dry toluene or dioxane
-
Schlenk tube or oven-dried reaction vessel with a condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst and the phosphine ligand in dry toluene.
-
Add 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 equiv) and the alcohol (1.2-2.0 equiv) to the mixture.
-
Carefully add the base (e.g., NaH or t-BuOK) portion-wise to the stirring solution.
-
Heat the reaction mixture to a temperature between 80-130 °C.[2]
-
Stir for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction cautiously with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Logical Relationship of N-Alkylation Methods
Caption: Relationship between starting material, N-alkylation methods, and the final product.
References
Application Note: Derivatization of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine for Biological Screening
Introduction
The benzodioxole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules.[1] Compounds incorporating this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific starting material, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine , offers a unique combination of features for constructing diverse chemical libraries for biological screening. The difluoromethylenedioxy group enhances metabolic stability and acts as a bioisostere for catechol functionalities, while the primary amine and bromo substituents serve as versatile synthetic handles for derivatization.
This document outlines protocols for the strategic derivatization of this scaffold via two primary pathways: amide coupling at the amine (R¹) and Suzuki-Miyaura cross-coupling at the bromo position (R²). The resulting library of compounds can be screened against various biological targets, such as cyclooxygenase (COX) enzymes, protein kinases, or G-protein coupled receptors (GPCRs), to identify novel therapeutic leads.
Overall Workflow
The process begins with the core scaffold and branches into parallel synthesis workflows to generate a library of derivatives. These derivatives are then subjected to a tiered biological screening cascade, starting with primary high-throughput screening (HTS) to identify initial "hits," followed by secondary assays to confirm activity and determine potency (e.g., IC50 values).
Caption: Overall workflow from synthesis to lead identification.
Synthetic Protocols
All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required for moisture-sensitive reactions.
Protocol 1: General Amide Coupling (R¹ Derivatization)
This protocol describes the formation of an amide bond by coupling the primary amine of the scaffold with a carboxylic acid using HATU, a highly efficient coupling reagent.[3]
Caption: General scheme for amide coupling at the 5-amine position.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Desired Carboxylic Acid (R¹-COOH) (1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and the carboxylic acid in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[3]
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired amide derivative.
Protocol 2: General Suzuki-Miyaura Cross-Coupling (R² Derivatization)
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 6-bromo position, a robust method for creating biaryl structures.[4][5]
Caption: General scheme for Suzuki coupling at the 6-bromo position.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq)
-
Desired Arylboronic Acid or Ester (R²-B(OR)₂) (1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To a reaction vessel, add the starting amine, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst, followed by the degassed solvent mixture (Toluene/Water).
-
Heat the reaction mixture to 90-100°C and stir for 4-16 hours, monitoring by LC-MS.[6]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography to yield the desired coupled product.
Data Presentation: Representative Derivative Library
The following tables summarize hypothetical data for a small library of synthesized compounds, illustrating the expected outcomes of the synthetic protocols and subsequent biological screening.
Table 1: Synthesis and Characterization of Derivatives
| Compound ID | Derivatization Site | R Group | Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|---|
| LIB-001 | R¹ (Amide) | Acetyl | 85 | >98 |
| LIB-002 | R¹ (Amide) | 4-Fluorobenzoyl | 78 | >99 |
| LIB-003 | R¹ (Amide) | Thiophene-2-carbonyl | 72 | >97 |
| LIB-004 | R² (Suzuki) | Phenyl | 81 | >99 |
| LIB-005 | R² (Suzuki) | 4-Methoxyphenyl | 75 | >98 |
| LIB-006 | R² (Suzuki) | Pyridin-3-yl | 65 | >95 |
Table 2: Biological Activity Data (Hypothetical COX-2 Inhibition)
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC₅₀, µM) |
|---|---|---|
| LIB-001 | 15.2 | > 50 |
| LIB-002 | 88.9 | 0.75 |
| LIB-003 | 65.4 | 4.2 |
| LIB-004 | 45.1 | 15.8 |
| LIB-005 | 72.3 | 2.1 |
| LIB-006 | 33.8 | 22.5 |
| Celecoxib | 95.7 | 0.04 |
Biological Screening Protocol: In Vitro COX-2 Inhibition Assay
This protocol is representative of a secondary screening assay used to determine the potency (IC₅₀) of hit compounds against a specific enzyme target, in this case, Cyclooxygenase-2 (COX-2), which is relevant for anti-inflammatory drug discovery.[2]
Principle
The assay measures the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2. The peroxidase activity is quantified by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 595 nm.
Materials
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic co-substrate)
-
Heme cofactor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure
-
Prepare a serial dilution of each test compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to each well.
-
Add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 595 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Signaling Pathway: COX-2 in Inflammation
Derivatives targeting COX-2 would interfere with the inflammatory signaling cascade by preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 inflammatory pathway.
Conclusion
The 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine scaffold provides a robust and versatile starting point for generating novel chemical entities for drug discovery. The dual functional handles allow for extensive structural diversification through reliable and scalable synthetic methods like amide and Suzuki-Miyaura couplings. The resulting compound libraries are well-suited for screening against a multitude of biological targets to identify potent and selective lead compounds for further development. The protocols and data presented herein serve as a comprehensive guide for researchers initiating such a discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. The following sections include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and improve reaction yields.
Troubleshooting Guide
Users may encounter several challenges during the synthesis. This guide provides solutions to common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. |
| Decomposition of starting material or product. | Ensure the reaction is carried out at the recommended temperature. Overheating can lead to decomposition. For the bromination step, maintain a low temperature during the addition of the brominating agent. | |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous solvents and fresh reagents. Impurities, especially water, can interfere with the reaction. | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination (di- or tri-brominated products). | The amino group is strongly activating, making the aromatic ring susceptible to multiple brominations.[1][2] To improve selectivity for mono-bromination, protect the amine as an acetanilide before bromination.[3][4] Alternatively, use a less reactive brominating agent or milder reaction conditions. |
| Formation of undesired isomers (e.g., bromination at a different position). | The regioselectivity is governed by the directing effects of the substituents. The amino group is a strong ortho-, para-director. If a mixture of isomers is obtained, purification by column chromatography or recrystallization will be necessary to isolate the desired 6-bromo isomer. | |
| Difficult Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, purification by silica gel column chromatography is the recommended alternative. |
| Contamination with starting material. | If the product is contaminated with unreacted starting material, optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purification by column chromatography should effectively separate the product from the starting amine. | |
| Contamination with byproducts. | Identify the byproducts if possible (e.g., by NMR or MS). This can provide insight into side reactions. Adjusting the reaction conditions, such as temperature or the rate of addition of reagents, can often minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine?
A1: A common and practical approach involves the direct bromination of the commercially available precursor, 2,2-difluorobenzo[d]dioxol-5-amine. To control the high reactivity of the amine and prevent over-bromination, a two-step process is often preferred: 1) Protection of the amino group as an acetanilide, followed by 2) bromination, and 3) deprotection to yield the final product.
Q2: Why is protection of the amino group necessary for the bromination step?
A2: The amino group is a very strong activating group in electrophilic aromatic substitution, which can lead to the rapid formation of multiple brominated byproducts.[1][2] Converting the amine to an acetamide moderates its activating effect, allowing for a more controlled and selective mono-bromination of the aromatic ring.[3][4]
Q3: What are the key parameters to control for optimizing the yield of the bromination reaction?
A3: Key parameters include:
-
Temperature: The addition of the brominating agent should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.
-
Stoichiometry: Use of a slight excess of the brominating agent can help drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.
-
Solvent: Acetic acid is a commonly used solvent for bromination of anilines and acetanilides as it helps to moderate the reaction.[4]
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and anhydrous to prevent unwanted side reactions.
Q4: How can I purify the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4] If recrystallization is not effective in removing impurities or separating isomers, silica gel column chromatography is a reliable alternative.
Q5: What analytical techniques are recommended for characterizing the product?
A5: The structure and purity of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine should be confirmed using standard analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine substituent.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the final product.
Experimental Protocols
A detailed three-step protocol for the synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is provided below.
Step 1: Acetylation of 2,2-difluorobenzo[d]dioxol-5-amine
Objective: To protect the amino group as an acetanilide to moderate its reactivity for the subsequent bromination step.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2-difluorobenzo[d]dioxol-5-amine | 173.12 | 10.0 g | 0.0578 |
| Acetic Anhydride | 102.09 | 6.5 mL (6.9 g) | 0.0676 |
| Glacial Acetic Acid | - | 50 mL | - |
| Zinc Dust (catalyst) | 65.38 | 0.1 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,2-difluorobenzo[d]dioxol-5-amine in 50 mL of glacial acetic acid.
-
Add 0.1 g of zinc dust to the solution.
-
Slowly add 6.5 mL of acetic anhydride to the stirring solution.
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Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) for 2 hours.
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Monitor the reaction progress by TLC until the starting amine is consumed.
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After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
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Dry the product, N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide, in a vacuum oven.
Step 2: Bromination of N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Objective: To regioselectively introduce a bromine atom at the 6-position of the protected amine.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide | 215.15 | 10.0 g | 0.0465 |
| Bromine | 159.81 | 2.5 mL (7.8 g) | 0.0488 |
| Glacial Acetic Acid | - | 80 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide in 60 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2.5 mL of bromine in 20 mL of glacial acetic acid.
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Add the bromine solution dropwise to the cooled acetanilide solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(6-bromo-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide.
Step 3: Hydrolysis of N-(6-bromo-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Objective: To deprotect the acetamido group to yield the final product, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(6-bromo-2,2-difluoro-1,3-benzodioxol-5-yl)acetamide | 294.05 | 10.0 g | 0.0340 |
| Ethanol (95%) | - | 50 mL | - |
| Concentrated Hydrochloric Acid | - | 20 mL | - |
| Sodium Hydroxide Solution (50%) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g of the crude bromo-acetanilide from the previous step in 50 mL of 95% ethanol.
-
Add 20 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.
-
Dry the purified 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in a vacuum desiccator.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Experimental workflow for the three-step synthesis.
Caption: Troubleshooting decision-making flow.
References
Technical Support Center: Purification of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Issue 1: Poor Separation or Overlapping Spots on TLC Plate
-
Question: My TLC analysis shows poor separation between my target compound and impurities, with Rf values that are very close. How can I improve the separation on the column?
-
Answer:
-
Optimize the Mobile Phase: The polarity of the eluent is critical for good separation. For 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.
-
Systematically vary the ratio of your hexane:ethyl acetate mobile phase. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
For highly polar impurities, a different solvent system, such as dichloromethane/methanol, may be necessary.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, the interaction between your compound and the silica gel may be the problem. Consider using an alternative stationary phase such as neutral alumina or an amine-functionalized silica column.[1] These can offer different selectivity for basic compounds like amines.[2]
-
Issue 2: Product Tailing (Streaking) on TLC and Column
-
Question: My compound is streaking down the TLC plate and eluting from the column over many fractions (tailing). What causes this and how can I fix it?
-
Answer: Tailing of amines on silica gel is a common problem caused by the acidic nature of the silica, which can strongly interact with the basic amine group.[3]
-
Add a Basic Modifier to the Mobile Phase: To counteract this, add a small amount of a volatile base to your eluent. Triethylamine (TEA) is a common choice.
-
Start by adding 0.1-1% (v/v) of triethylamine to your hexane/ethyl acetate mobile phase. This will "neutralize" the acidic sites on the silica gel, leading to sharper peaks.[4]
-
-
Use an Amine-Functionalized Column: An alternative is to use a stationary phase specifically designed for the purification of amines, such as amine-functionalized silica.[3] This can provide excellent peak shape without the need for mobile phase additives.
-
Issue 3: The Compound Will Not Elute from the Column
-
Question: I've loaded my sample, but even with a high concentration of polar solvent in my mobile phase, the product is not coming off the column. What should I do?
-
Answer: This indicates a very strong interaction between your compound and the stationary phase, or potential decomposition.
-
Gradually Increase Solvent Polarity: Ensure you are performing a gradient elution, gradually increasing the polarity of the mobile phase. If you are already using a high percentage of ethyl acetate in hexane, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Check for Compound Decomposition: It is possible the compound is degrading on the acidic silica gel.[5] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, your compound is likely not stable on silica. In this case, using a less acidic stationary phase like neutral alumina is recommended.
-
Issue 4: The Compound Elutes Too Quickly (with the Solvent Front)
-
Question: My product is eluting immediately from the column with the solvent front, resulting in no separation from non-polar impurities. How can I achieve better retention?
-
Answer: This means your mobile phase is too polar for your compound.
-
Decrease the Polarity of the Mobile Phase: Start with a much less polar eluent. For example, if you are using a 7:3 hexane:ethyl acetate mixture, try 9.5:0.5 or even pure hexane to begin the elution.
-
Proper Column Packing and Loading: Ensure your column is packed correctly and that you are not overloading it with the sample, as this can lead to poor separation and channeling.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine?
A1: A good starting point is a mixture of hexane and ethyl acetate. Based on structurally similar compounds, an appropriate Rf value is often achieved with a mobile phase in the range of 9.5:0.5 to 8:2 hexane:ethyl acetate.[6][7] It is always recommended to first determine the optimal solvent system by running a TLC with your crude product.
Q2: What type of stationary phase is best for purifying 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basicity of the amine functional group, which can lead to tailing, neutral alumina or amine-functionalized silica can be excellent alternatives that often result in better peak shapes and separation.[2][3]
Q3: How can I visualize the compound on a TLC plate if it is not colored?
A3: 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine contains an aromatic ring and should be visible under a UV lamp (254 nm). After developing your TLC plate, let it dry completely and then observe it under UV light. The compound should appear as a dark spot on a fluorescent background.
Q4: Should I perform a gradient or isocratic elution?
A4: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient.[8] Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and then any more polar impurities.
Q5: My purified fractions contain triethylamine from the mobile phase. How can I remove it?
A5: Triethylamine is volatile and can usually be removed by concentrating your fractions on a rotary evaporator. For stubborn traces, co-evaporation with a solvent like dichloromethane or toluene can be effective. If residual triethylamine is still a problem, a mild acidic wash (e.g., with dilute HCl) of your combined organic fractions followed by drying and evaporation can be performed, provided your compound is stable to acid.
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC Analysis
| Solvent System (v/v) | Typical Application | Expected Rf Range for Target Compound |
| Hexane / Ethyl Acetate (9:1) | Initial screening, good for less polar compounds | 0.1 - 0.3 |
| Hexane / Ethyl Acetate (8:2) | A good starting point for many aromatic amines | 0.2 - 0.5 |
| Hexane / Ethyl Acetate (7:3) | For more polar target compounds or impurities | 0.4 - 0.7 |
| Dichloromethane / Methanol (9.5:0.5) | Alternative for more polar compounds | Varies, test on TLC |
| Hexane / Ethyl Acetate with 1% TEA | To mitigate peak tailing | Similar to the system without TEA, but with improved spot shape |
Note: Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and other experimental conditions.
Experimental Protocol
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase as the elution progresses (e.g., move to 8:2, then 7:3 hexane:ethyl acetate).
-
If peak tailing is observed on the TLC, consider adding 0.1-1% triethylamine to the mobile phase.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude starting material for comparison.
-
Develop the TLC plate in an appropriate solvent system and visualize under a UV lamp.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
References
- 1. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Bromination of 2,2-difluorobenzo[d]dioxole-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 2,2-difluorobenzo[d]dioxole-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of 2,2-difluorobenzo[d]dioxole-5-amine?
The major product of monobromination is expected to be 4-bromo-2,2-difluorobenzo[d]dioxole-5-amine. The amine group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the amine group and the adjacent difluorobenzodioxole ring, the bromine electrophile will preferentially add to the para position (C4). However, formation of the ortho isomer, 6-bromo-2,2-difluorobenzo[d]dioxole-5-amine, is also possible.
Q2: What are the common side products observed in this reaction?
Common side products include:
-
Dibrominated product: 4,6-dibromo-2,2-difluorobenzo[d]dioxole-5-amine. The strong activating nature of the amine group can lead to a second bromination.[1][2][3][4]
-
Ortho-isomer: 6-bromo-2,2-difluorobenzo[d]dioxole-5-amine.[5]
-
Oxidation products: Although less common with molecular bromine, strong brominating conditions can potentially lead to oxidation of the starting material or products.
Q3: Why is my reaction mixture turning dark or forming a precipitate?
A dark reaction mixture or the formation of a precipitate can indicate several possibilities:
-
Precipitation of the product or a salt: The brominated product or its hydrobromide salt may be insoluble in the reaction solvent.
-
Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored byproducts.
-
Polybromination: The formation of highly substituted, often less soluble, polybrominated products can result in precipitation.[1][3]
Q4: How can I control the selectivity for monobromination and minimize side products?
To enhance selectivity for the desired monobrominated product, consider the following strategies:
-
Protect the amine group: Converting the amine to an acetamide (-NHCOCH_3) moderates its activating effect and provides steric bulk, strongly favoring para-substitution and preventing over-bromination. The protecting group can be removed after the bromination step.
-
Choice of brominating agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can provide better control over the reaction compared to liquid bromine.[6]
-
Reaction conditions: Running the reaction at a low temperature can help to control the reaction rate and reduce the formation of side products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction.- Formation of multiple side products.- Product loss during workup or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion.- Employ strategies to improve selectivity (see Q4 above).- Optimize the workup and purification procedures. Consider a milder workup if the product is unstable. |
| Formation of significant amounts of dibrominated product | The amine group is highly activating, leading to a second electrophilic substitution.[1][2][3][4] | - Protect the amine as an acetamide before bromination.- Use a stoichiometric amount of the brominating agent.- Perform the reaction at a lower temperature. |
| Presence of the ortho-isomer | The amine group is also ortho-directing. | - Protecting the amine group will increase steric hindrance at the ortho positions, favoring the para product.- Careful purification by column chromatography or recrystallization may be required to separate the isomers. |
| Reaction does not proceed to completion | - Insufficiently reactive brominating agent.- Low reaction temperature. | - If using a mild brominating agent like NBS, a catalytic amount of acid may be required.- Gradually increase the reaction temperature while monitoring for side product formation. |
Experimental Protocols
Protocol 1: Direct Bromination of 2,2-difluorobenzo[d]dioxole-5-amine
-
Dissolve 2,2-difluorobenzo[d]dioxole-5-amine (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination via Amine Protection
-
Acetylation: React 2,2-difluorobenzo[d]dioxole-5-amine with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form N-(2,2-difluorobenzo[d]dioxol-5-yl)acetamide.
-
Bromination: Dissolve the resulting acetamide in a suitable solvent (e.g., acetic acid).
-
Add bromine (1 equivalent) to the solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench with sodium thiosulfate solution, neutralize, and extract the brominated acetamide as described in Protocol 1.
-
Deprotection: Hydrolyze the acetamide group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the desired 4-bromo-2,2-difluorobenzo[d]dioxole-5-amine.
-
Purify the final product as needed.
Visualizations
Caption: Reaction scheme for the bromination of 2,2-difluorobenzo[d]dioxole-5-amine.
Caption: Troubleshooting workflow for bromination side products.
References
- 1. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. Khan Academy [khanacademy.org]
- 5. 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine [myskinrecipes.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Recrystallization of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. The guidance is based on general principles for the purification of aromatic amines and halogenated compounds, tailored to address the specific challenges that may be encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] For aromatic amines like 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a good starting point is to test polar protic solvents such as ethanol or isopropanol, or a mixed solvent system. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent or "anti-solvent" (e.g., water, hexane) can be effective.[2][3] Experimentation with small amounts of material is recommended to determine the optimal solvent or solvent pair.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly.[2][4] To address this:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the mixture to decrease the concentration before cooling.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling promotes oil formation.[5]
-
Use a Seed Crystal: If available, add a seed crystal of the pure compound to the cooled, saturated solution to induce crystallization.[5]
-
Solvent System Modification: Experiment with a different solvent system. A solvent with a lower boiling point might be beneficial.[6]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Using Too Much Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound will maximize recovery upon cooling.[1][7] If too much solvent was used, it can be carefully evaporated to concentrate the solution.[5]
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.[1]
-
Loss During Filtration: Some product will inevitably remain dissolved in the mother liquor.[1] To minimize this, use ice-cold solvent to wash the crystals during vacuum filtration.[3] The mother liquor can also be concentrated to attempt a second crop of crystals.[6]
Q4: The recrystallized crystals are colored, but the pure compound should be colorless or off-white. How can I remove the color?
A4: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the charcoal's surface.[6]
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. Be aware that some of the desired product may also be adsorbed by the charcoal, potentially reducing the yield.[6]
-
Second Recrystallization: If the crystals are still colored, a second recrystallization may be necessary to achieve the desired purity.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then try cooling again.[5]- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[5]- Add a seed crystal of the pure compound.[5] |
| Crystals form in the funnel during hot filtration | - The solution is cooling too quickly during filtration.- The solution is too concentrated. | - Use a pre-heated filter funnel.- Add a small excess of hot solvent before filtration to prevent premature crystallization.[4] The excess solvent can be evaporated after filtration. |
| The product appears as an oil | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is below the temperature of the solution. | - Reheat the solution and add more solvent.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]- Consider using a solvent with a lower boiling point. |
| Low recovery of the final product | - Too much solvent was used.- Premature crystallization during transfer.- Incomplete precipitation. | - Use the minimum amount of hot solvent required for dissolution.[7]- Ensure all transfers are done quickly and with pre-heated glassware.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Concentrate the mother liquor to obtain a second crop of crystals.[6] |
| Product is impure after recrystallization | - Inappropriate solvent choice.- Presence of colored impurities.- Co-precipitation of impurities. | - Select a solvent where the impurity is either very soluble or insoluble.- Use activated charcoal to remove colored impurities.[6]- A second recrystallization may be necessary for higher purity.[6] |
Experimental Protocols
Illustrative Protocol for Recrystallization of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This is a general procedure and may require optimization.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is suitable. Test several solvents and solvent mixtures to find the optimal one.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Hypothetical Solubility Screening for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Water | Insoluble | Insoluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor (too soluble) |
| Hexane | Insoluble | Sparingly Soluble | Potential anti-solvent |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent |
Table 2: Illustrative Recrystallization Efficiency
| Trial | Solvent System | Yield (%) | Purity (hypothetical) |
| 1 | Ethanol | 75% | 98.0% |
| 2 | Isopropanol | 80% | 98.5% |
| 3 | Ethanol/Water (9:1) | 85% | 99.2% |
| 4 | Ethanol (with charcoal) | 70% | 99.5% (colorless) |
Visualizations
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Difluorobenzodioxoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted difluorobenzodioxoles. This guide addresses common challenges and offers solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 2,2-difluoro-1,3-benzodioxole core?
A1: The two primary methods for constructing the 2,2-difluoro-1,3-benzodioxole ring are:
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Fluorine-Chlorine Exchange: This classic two-step method involves the initial chlorination of a 1,3-benzodioxole derivative to form a 2,2-dichloro-1,3-benzodioxole, followed by a fluorine-chlorine exchange reaction using a fluorinating agent.[1]
-
Direct Fluorination of Catechols: This method involves the reaction of a catechol derivative with a geminal difluorinating agent, such as dibromodifluoromethane (CBr₂F₂), to directly form the 2,2-difluorinated dioxole ring.[2]
Q2: Why is the difluorobenzodioxole moiety important in drug discovery?
A2: The difluorobenzodioxole group is a valuable bioisostere for other functional groups. Its incorporation into a molecule can enhance its pharmacokinetic and pharmacodynamic properties, such as improved potency, selectivity, and metabolic stability. A notable example is its presence in drugs like Lumacaftor and Tezacaftor for treating cystic fibrosis.[2]
Q3: What are the main challenges associated with the fluorine-chlorine exchange method?
A3: The fluorine-chlorine exchange method, while common, presents several challenges:
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Poor Atom Economy: It is a two-step process, which can be inefficient.[1]
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Harsh Reagents: The chlorination step often requires hazardous reagents like chlorine gas, phosphorus pentachloride, or phosphorus trichloride.[1]
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High Temperatures and Long Reaction Times: The fluorination step typically requires high temperatures and prolonged reaction times.[1]
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Difficult Work-up: The use of high-boiling solvents like sulfolane can make product isolation and solvent recycling challenging.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Fluorine-Chlorine Exchange Reaction
Q: I am experiencing a low yield during the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichloro-analogue. What are the potential causes and how can I improve the yield?
A: Low yields in this reaction are a common issue. Here is a step-by-step troubleshooting guide:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
-
Reagent Quality:
-
Potassium Fluoride (KF): The presence of moisture can significantly reduce the efficiency of the fluorination. Ensure that the KF is anhydrous. It can be dried in an oven before use. Traces of water can react with 2,2-dichloro-1,3-benzodioxole to form byproducts.
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2,2-dichloro-1,3-benzodioxole: Impurities in the starting material can interfere with the reaction. Purify the starting material if necessary.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. It should typically be maintained between 100°C and 200°C.[3] Lower temperatures can lead to incomplete reactions, while excessively high temperatures may cause degradation of the starting material and product.
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Solvent: A polar aprotic solvent such as tetramethylene sulfone (sulfolane) or acetonitrile is preferred.[3]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Catalyst:
-
The use of a catalyst is crucial for an efficient reaction. Potassium hydrogen fluoride (KHF₂) is a preferred catalyst.[3] Other options include sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), and quaternary ammonium hydrogen fluorides.[3]
-
The catalyst amount should be optimized, typically between 5% and 20% by weight relative to the 2,2-dichloro-1,3-benzodioxole.[3]
-
-
Work-up and Purification:
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Product loss can occur during the work-up and purification steps. Ensure efficient extraction from the reaction mixture.
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Purification by distillation is a common method for the final product.[3]
-
Table 1: Optimization of Reaction Conditions for Fluorine-Chlorine Exchange
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Catalyst | None | KHF₂ (10 wt%) | Increased reaction rate and yield. |
| Temperature | 80°C | 140°C | Faster conversion, but risk of degradation if too high.[3] |
| Solvent | Toluene | Sulfolane | Better solubility of reagents, facilitating the reaction.[3] |
| Reaction Time | 4 hours | 8 hours (monitored) | Drives the reaction to completion.[3] |
Problem 2: Side Reactions and Impurities
Q: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?
A: Side reactions can lead to a complex mixture of products, making purification difficult. Here are some common side reactions and strategies to mitigate them:
Logical Relationship of Side Reactions
Caption: Common side reactions and their causes.
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Incomplete Fluorination: The presence of partially fluorinated intermediates, such as 2-chloro-2-fluoro-1,3-benzodioxole, is a common impurity.
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Solution: Ensure a sufficient excess of the fluorinating agent and allow for adequate reaction time. Monitor the reaction to confirm the complete disappearance of the starting material and intermediates.
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the 2,2-dichloro-1,3-benzodioxole to form pyrocatechol carbonate.
-
Solution: Use anhydrous reagents and solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Thermal Degradation: High reaction temperatures can cause the decomposition of the starting material or the product, leading to the formation of polymeric or tar-like substances.
-
Solution: Carefully control the reaction temperature and avoid localized overheating. Use a heating mantle with a stirrer to ensure even heat distribution.
-
Experimental Protocols
Key Experiment: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Fluorine-Chlorine Exchange
This protocol is a generalized procedure based on common practices. Researchers should adapt it to their specific substrates and equipment.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials:
-
2,2-dichloro-1,3-benzodioxole
-
Anhydrous potassium fluoride (KF)
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Potassium hydrogen fluoride (KHF₂)
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Tetramethylene sulfone (sulfolane)
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Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
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Heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Charging the Reactor: To the flask, add 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (e.g., 2-3 equivalents), potassium hydrogen fluoride (e.g., 0.1 equivalents), and sulfolane.
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Reaction: Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 8-12 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and the sulfolane. The product, being organic, will separate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation to obtain the pure 2,2-difluoro-1,3-benzodioxole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Bromination of the Benzodioxole Ring
Welcome to the technical support center for the regioselective bromination of benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during the synthesis of brominated benzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the electrophilic bromination of 1,3-benzodioxole?
A1: The electrophilic bromination of 1,3-benzodioxole typically yields a mixture of two main regioisomers: 4-bromo-1,3-benzodioxole (ortho to the ether linkage) and 5-bromo-1,3-benzodioxole (para to the ether linkage). The formation of di-brominated products can also occur, particularly if an excess of the brominating agent is used.
Q2: Why is regioselectivity a challenge in the bromination of the benzodioxole ring?
A2: The benzodioxole ring is an electron-rich aromatic system due to the electron-donating effects of the two oxygen atoms. This makes the ring highly activated towards electrophilic aromatic substitution.[1] Both the ortho (position 4) and para (position 5) positions are activated, leading to the potential for the formation of a mixture of isomers. Achieving high regioselectivity requires careful selection of reagents and reaction conditions to favor one position over the other.
Q3: Which brominating agents are commonly used for this reaction?
A3: Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and systems that generate an electrophilic bromine species in situ, such as a combination of hydrobromic acid (HBr) with an oxidizing agent (e.g., H₂O₂).[2][3] NBS is often preferred as it is a solid, easier to handle than liquid bromine, and can offer higher regioselectivity under specific conditions.[1]
Q4: How can I favor the formation of the 5-bromo (para) isomer?
A4: To favor the formation of 5-bromo-1,3-benzodioxole, using N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is highly effective. This method has been reported to produce the 5-bromo isomer with high selectivity.[1]
Q5: How can I favor the formation of the 4-bromo (ortho) isomer?
A5: The synthesis of 4-bromo-1,3-benzodioxole with high selectivity can be achieved using a system of iso-amyl nitrite and hydrobromic acid (HBr) in a solvent such as dichloromethane. This "oxybromination" method has been shown to yield the 4-bromo isomer in high purity.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Brominated Product
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. It is recommended to use freshly recrystallized NBS for best results. If using an HBr/oxidant system, ensure the oxidant (e.g., H₂O₂) is not expired. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature may be required, but be cautious as this can also decrease selectivity. |
| Sub-optimal Solvent Choice | The choice of solvent can significantly impact reaction rates and yields. For NBS brominations targeting the 5-position, acetonitrile is recommended.[1] For the 4-position, dichloromethane has proven effective with the iso-amyl nitrite/HBr system.[2] |
| Product Loss During Work-up | Ensure proper pH adjustment during the aqueous work-up to prevent loss of the product. Back-extraction of the aqueous layers with the organic solvent can help recover any dissolved product. |
Issue 2: Formation of a Mixture of 4-bromo and 5-bromo Isomers
| Possible Cause | Suggested Solution |
| Incorrect Reagent or Solvent for Desired Selectivity | To obtain the 5-bromo isomer, use the NBS/acetonitrile system.[1] For the 4-bromo isomer, the iso-amyl nitrite/HBr in dichloromethane is the preferred method.[2] Using less selective reagents like Br₂ with a Lewis acid is more likely to result in isomer mixtures. |
| Reaction Temperature is Too High | Higher temperatures can sometimes reduce the kinetic selectivity of the reaction, leading to a broader product distribution. Running the reaction at room temperature or below may improve regioselectivity. |
| Presence of Contaminants | Acidic or basic impurities in the starting material or solvent can alter the electronic properties of the ring and affect the selectivity. Ensure all reagents and solvents are pure. |
Issue 3: Formation of Di-brominated or Poly-brominated Byproducts
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. The highly activated nature of the benzodioxole ring makes it susceptible to over-bromination if a large excess of the electrophile is present. |
| Prolonged Reaction Time | Once the formation of the desired mono-brominated product is complete (as determined by TLC or GC-MS), quench the reaction promptly to prevent further bromination. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for a second bromination to occur. Maintaining a controlled, lower temperature can help to minimize this side reaction. |
Issue 4: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Isomers during Column Chromatography | The 4-bromo and 5-bromo isomers can have similar polarities, making separation by standard column chromatography challenging. Use a high-efficiency silica gel and a carefully optimized eluent system (e.g., a low percentage of ethyl acetate in hexane). Gradient elution may be necessary. |
| Presence of Succinimide Byproduct | When using NBS, the succinimide byproduct can sometimes contaminate the product. Succinimide is water-soluble, so a thorough aqueous wash of the organic layer during work-up is usually sufficient to remove it.[1] |
| Thermal Decomposition during Distillation | Brominated benzodioxole derivatives can be sensitive to high temperatures. If purification by distillation is attempted, it must be performed under high vacuum to lower the boiling point and prevent decomposition. |
Quantitative Data Summary
The following table summarizes the reported yields and regioselectivity for different bromination methods on 1,3-benzodioxole.
| Method | Brominating Agent | Solvent | Product | Yield (%) | Regioselectivity |
| Method A | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-1,3-benzodioxole | 93% | Highly selective for the para position |
| Method B | iso-amyl nitrite / HBr | Dichloromethane | 4-Bromo-1,3-benzodioxole | 90% | Highly selective for the ortho position[2] |
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-1,3-benzodioxole (Para-selective)
This protocol is adapted from a method demonstrating high para-selectivity.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, pour the reaction mixture into water. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine to remove the succinimide byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
Protocol B: Regioselective Synthesis of 4-Bromo-1,3-benzodioxole (Ortho-selective)
This protocol is based on the oxybromination method reported to yield the 4-bromo isomer with high purity.[2]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-benzodioxole (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add iso-amyl nitrite (2 equivalents) to the solution. Subsequently, add 48% aqueous hydrobromic acid (HBr) (1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product is reported to be pure without further purification.[2]
Visualizations
References
Alternative brominating agents to NBS for aromatic compounds
Welcome to the Technical Support Center for Aromatic Bromination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of alternative brominating agents to N-Bromosuccinimide (NBS) for the electrophilic bromination of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to NBS for aromatic bromination?
While N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, alternative agents may offer advantages in specific scenarios.[1][2] For instance, certain reagents can provide enhanced reactivity towards deactivated aromatic rings, offer different regioselectivity, or present a more favorable safety profile.[3] The choice of brominating agent can significantly impact yield, selectivity, and overall reaction efficiency.[4]
Q2: What are some common alternatives to NBS for brominating aromatic compounds?
Several effective alternatives to NBS are available, each with its own specific applications and advantages. These include:
-
Dibromoisocyanuric acid (DBI): A powerful brominating agent, particularly effective for deactivated aromatic rings that are inert to NBS under mild conditions.[3][5]
-
Sodium bromate (NaBrO₃) in acidic medium: A strong brominating agent suitable for aromatic compounds bearing deactivating substituents.[2][6][7] Reactions are typically performed in aqueous solutions.[6]
-
Molecular Bromine (Br₂) with a Lewis Acid: The classic method for aromatic bromination, where a Lewis acid like FeBr₃ enhances the electrophilicity of bromine.[8][9]
-
Copper(II) Bromide (CuBr₂): A mild reagent that offers high regioselectivity for para-substitution, particularly for anilines and phenols.[4]
-
Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Perbromide (PTAB): Milder brominating agents that can be useful alternatives.[10]
Q3: How can I control regioselectivity (ortho- vs. para-substitution) during aromatic bromination?
Regioselectivity is influenced by several factors, including the nature of the substituent on the aromatic ring, the choice of brominating agent, and the reaction conditions.[1][11]
-
Activating groups (e.g., -OH, -NH₂, -OR) are typically ortho, para-directing. The para product is often favored due to reduced steric hindrance.[12][13]
-
Deactivating groups (e.g., -NO₂, -CN, -COOH) are generally meta-directing.
-
Solvent effects: The polarity of the solvent can influence the regioselectivity. For example, NBS in polar solvents like DMF tends to favor para-substitution.[4]
-
Catalysts: Zeolites and other catalysts can be employed to enhance para-selectivity.[11]
Q4: My aromatic amine is undergoing polysubstitution. How can I achieve monobromination?
The strongly activating nature of the amino group makes aromatic amines highly susceptible to polysubstitution.[12] To achieve selective monobromination, the reactivity of the amino group can be moderated by converting it into a less activating acetamido group through acetylation. This allows for controlled monobromination, primarily at the para position. The acetyl group can be subsequently removed by hydrolysis.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently reactive brominating agent: The chosen reagent may not be strong enough to brominate a deactivated aromatic ring.[14] 2. Reaction conditions are too mild: Temperature or reaction time may be insufficient. 3. Protonation of activating groups: In strongly acidic media, activating groups like amines can be protonated, leading to deactivation.[12] | 1. Switch to a more powerful brominating agent: For deactivated rings, consider using Dibromoisocyanuric acid (DBI) with sulfuric acid or Sodium Bromate with a strong acid.[2][3] 2. Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or another suitable analytical technique. 3. Moderate the reaction medium: If possible, use less acidic conditions or protect the activating group before bromination.[12] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Steric hindrance at the desired position. 2. The directing effects of multiple substituents are competing. 3. The brominating agent is not selective enough. [11] | 1. Choose a bulkier brominating agent to favor substitution at the less sterically hindered position. 2. Modify the reaction conditions: The choice of solvent and temperature can influence the isomeric ratio.[1][15] 3. Consider a different brominating agent: Some reagents, like CuBr₂, offer higher regioselectivity for specific substrates.[4] |
| Formation of Byproducts | 1. Over-bromination (polysubstitution): This is common with highly activated aromatic rings.[12] 2. Oxidation of the substrate: Some brominating agents are also strong oxidants.[16] 3. Side reactions with functional groups: Other functional groups in the molecule may react with the brominating agent. | 1. Use a milder brominating agent or a stoichiometric amount of the reagent. Protecting activating groups can also prevent over-bromination.[12] 2. Select a non-oxidizing brominating agent or perform the reaction under an inert atmosphere. 3. Protect sensitive functional groups prior to the bromination step. |
| Difficulty in Product Isolation | 1. The product is soluble in the reaction mixture. 2. Emulsion formation during workup. | 1. For reactions in aqueous media, the product may precipitate upon completion. If not, extraction with a suitable organic solvent is necessary. 2. Add a saturated brine solution to break up emulsions during aqueous workup. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the bromination of various aromatic compounds using different brominating agents.
Table 1: Bromination of Deactivated Aromatic Compounds
| Substrate | Brominating Agent | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Dibromoisocyanuric Acid | conc. H₂SO₄ | 20 | 0.08 | 88 | [3] |
| Nitrobenzene | Sodium Bromate | Strong Acid | 40-100 | - | 85-98 | [2][6] |
| Benzoic Acid | Sodium Bromate | Strong Acid | 40-100 | - | 85-98 | [2][6] |
| Benzaldehyde | Sodium Bromate | Strong Acid | 40-100 | - | 85-98 | [2][6] |
| 2,6-Dinitrotoluene | Dibromoisocyanuric Acid | conc. H₂SO₄ | Room Temp | 1.5 | 70 | [5] |
Table 2: Bromination of Activated Aromatic Compounds
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
| Phenols, Anilines | N-Bromosuccinimide | DMF, CCl₄, Dioxane | Room Temp | 50-95 | High para-selectivity in polar solvents | [1][4] |
| Anilines, Phenols | Copper(II) Bromide | Acetonitrile | Ambient | 60-96 | Excellent for monobromination, para-substitution | [4] |
| Acetanilide | N-Bromosuccinimide | Acetonitrile | - | High | - | [17] |
Experimental Protocols
Protocol 1: Bromination of a Deactivated Aromatic Compound using Dibromoisocyanuric Acid (DBI)
This protocol is adapted for the bromination of 2,6-dinitrotoluene.
-
Preparation: In a round-bottom flask, dissolve 2,6-dinitrotoluene (1.0 eq) in concentrated sulfuric acid.
-
Reagent Addition: Slowly add Dibromoisocyanuric acid (0.55 eq, as both bromine atoms can react) to the solution at room temperature with stirring.
-
Reaction: Continue stirring at room temperature for 1.5 hours. Monitor the reaction by UPLC or TLC.
-
Work-up: Carefully pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Protocol 2: Bromination of a Deactivated Aromatic Compound using Sodium Bromate
This is a general procedure for the bromination of substrates like nitrobenzene.[2][6]
-
Preparation: Create a stirred aqueous solution or slurry of the aromatic substrate and sodium bromate.
-
Reaction: Heat the mixture to a temperature between 40-100°C.
-
Acid Addition: Slowly add a strong acid (e.g., sulfuric acid) to the heated mixture. The active brominating species is generated in situ.
-
Work-up: After the reaction is complete (as determined by a suitable monitoring method), cool the mixture and isolate the product. The isolation method will depend on the physical properties of the product (e.g., filtration for a solid product, or extraction for a liquid/soluble product).
Protocol 3: Bromination of an Activated Aromatic Compound using Copper(II) Bromide
This protocol is a general method for the monobromination of anilines or phenols.[4]
-
Preparation: Dissolve the aromatic substrate (e.g., aniline or phenol) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Add Copper(II) Bromide (CuBr₂) to the solution.
-
Reaction: Stir the reaction mixture at ambient temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic extract with water, dry over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.
Visualizations
Logical Workflow for Selecting a Brominating Agent
The following diagram outlines a decision-making process for selecting an appropriate brominating agent for an aromatic compound.
A decision tree for selecting an appropriate brominating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Buy Dibromoisocyanuric acid | 15114-43-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Bromination - Wordpress [reagents.acsgcipr.org]
- 17. m.youtube.com [m.youtube.com]
Preventing decomposition of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine during chemical reactions.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the storage and reaction of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, offering potential causes and solutions in a user-friendly question-and-answer format.
Storage and Handling
-
Question 1: My solid 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine has developed a dark color upon storage. What is the cause and can I still use it?
-
Troubleshooting & Prevention:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the container tightly sealed and protected from light.
-
For long-term storage, refrigeration is recommended.
-
If the discoloration is significant, consider purification by recrystallization or column chromatography before use.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question 2: I am observing a significant amount of the debrominated side product (2,2-difluorobenzo[d]dioxol-5-amine) in my Suzuki or Buchwald-Hartwig coupling reaction. How can I minimize this?
-
Potential Cause: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3][4] This can be exacerbated by certain phosphine ligands, the presence of a hydrogen source (e.g., water), and elevated temperatures.
-
Troubleshooting & Prevention:
-
Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired coupling over dehalogenation.
-
Solvent and Base: Ensure the use of anhydrous solvents and bases. However, in some cases, a small, controlled amount of water can be beneficial for the catalytic cycle, so optimization is key.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway.
-
Hydrogen Scavengers: In some instances, the addition of a mild oxidant or a hydrogen scavenger can mitigate reductive dehalogenation.
-
-
-
Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. Could the starting material be decomposing?
-
Potential Cause: While the starting material itself might be stable under the reaction conditions, unproductive side reactions can occur.[5] Beta-hydride elimination from the palladium-amide intermediate can lead to the formation of a hydrodehalogenated arene and an imine, competing with the desired reductive elimination.[5]
-
Troubleshooting & Prevention:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. Systems like those developed by Buchwald and Hartwig are specifically designed to promote the desired C-N bond formation.[5][6]
-
Base Selection: The strength and nature of the base (e.g., NaOt-Bu, LHMDS, Cs2CO3) can significantly influence the reaction rate and outcome.[7] A systematic screening of bases is recommended.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxidative degradation of the amine can occur, especially at the elevated temperatures often required for these reactions.
-
-
Diazotization and Sandmeyer Reactions
-
Question 4: When I perform a Sandmeyer reaction to replace the amine group, I get a poor yield of the desired product and a lot of tar-like material. What is happening?
-
Potential Cause: The diazonium salt intermediate formed from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine may be unstable. Decomposition of the diazonium salt can lead to a variety of side products, including phenols (from reaction with water) and biaryl compounds.[8] The Sandmeyer reaction is known to proceed via a radical mechanism, which can contribute to the formation of byproducts.[8]
-
Troubleshooting & Prevention:
-
Low Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the copper(I) salt to minimize decomposition of the diazonium intermediate.
-
Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. Similarly, add the diazonium salt solution slowly to the copper(I) salt solution.
-
Freshly Prepared Reagents: Use freshly prepared solutions of sodium nitrite and copper(I) salts.
-
-
Summary of Potential Decomposition Pathways
| Decomposition Pathway | Reaction Type | Triggering Conditions | Prevention Strategies |
| Oxidative Degradation | General/Storage, Cross-Coupling | Air, light, heat, trace metals | Store under inert gas, protect from light, use degassed solvents, add antioxidants if compatible. |
| Reductive Dehalogenation | Palladium-Catalyzed Cross-Coupling | Hydrogen source (e.g., H2O), certain ligands, high temperature | Use anhydrous conditions, screen ligands, lower reaction temperature. |
| Hydrodediazoniation | Sandmeyer Reaction | Unstable diazonium salt, presence of reducing agents | Maintain low temperature, controlled addition of reagents. |
| Formation of Biaryl Byproducts | Sandmeyer Reaction | Radical side reactions | Optimize reaction conditions, use appropriate radical scavengers if necessary. |
| Ring Opening of Dioxol | Acidic or Basic Conditions | Strong acids or bases | Use milder reaction conditions, avoid prolonged exposure to harsh pH. |
Experimental Protocols
Protocol 1: General Handling and Storage of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Receipt and Inspection: Upon receipt, inspect the container for any damage. Note the initial color and appearance of the compound.
-
Inert Atmosphere Storage: If the compound is not already packaged under an inert atmosphere, transfer it to a suitable container inside a glovebox or under a stream of argon or nitrogen.
-
Light and Temperature: Store the container in a dark, cool, and dry place. For long-term storage, a refrigerator is recommended.
-
Dispensing: When dispensing the compound, do so under an inert atmosphere to minimize exposure to air and moisture.
Protocol 2: A Representative Suzuki-Miyaura Coupling Reaction with Minimized Decomposition
-
Reagent Preparation:
-
Dry the solvent (e.g., dioxane or toluene) over appropriate drying agents and degas thoroughly by sparging with argon for at least 30 minutes.
-
Finely powder the base (e.g., K3PO4 or Cs2CO3) and dry it under vacuum.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq), the boronic acid or ester (1.2 eq), the base (2.0-3.0 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)2 and a suitable phosphine ligand).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress).
-
Stir the reaction under a positive pressure of argon.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Analyze the crude product by LC-MS or GC-MS to check for the presence of the debrominated side product.
-
Visualizations
Caption: Troubleshooting workflow for reactions involving 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Logical relationships between reaction conditions, decomposition pathways, and preventative measures.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines two potential reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, and discusses their respective advantages and disadvantages based on common practices for the analysis of halogenated aromatic amines.
Potential Impurities
A thorough purity analysis requires consideration of potential process-related impurities and degradation products. Based on a likely synthetic route starting from 2,2-difluorobenzo[d]dioxole, potential impurities in 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine may include:
-
Starting Materials: 2,2-difluorobenzo[d]dioxole
-
Intermediates: 6-Bromo-2,2-difluorobenzo[d]dioxole, 5-Nitro-2,2-difluorobenzo[d]dioxole, 6-Bromo-5-nitro-2,2-difluorobenzo[d]dioxole
-
Byproducts: Dibrominated species, regioisomers of the amine, or products of incomplete reactions.
-
Degradation Products: Oxidative or hydrolytic degradation products.
Comparative HPLC Methods
Two plausible RP-HPLC methods are proposed for the purity analysis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. Method A employs a standard C18 column with a simple acidic mobile phase, while Method B utilizes a phenyl-hexyl column for alternative selectivity, which can be advantageous for separating aromatic and halogenated compounds.
Data Presentation
| Parameter | Method A: C18 with Acetonitrile/Water/TFA | Method B: Phenyl-Hexyl with Methanol/Water/Phosphate Buffer |
| Stationary Phase | C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 20 mM Potassium Phosphate Buffer (pH 3.0) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Methanol |
| Gradient | 30% B to 90% B over 20 minutes | 40% B to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution Order | Less polar impurities, Main compound, More polar impurities | Based on pi-pi interactions and hydrophobicity |
| Potential Advantages | Robust, widely available column, good for general screening | Enhanced selectivity for aromatic and halogenated compounds, potentially better resolution of isomers and closely related impurities |
| Potential Disadvantages | May not resolve all critical pairs of isomers or impurities | May require more method development, buffer preparation can be more complex |
Experimental Protocols
Sample Preparation
Accurately weigh approximately 10 mg of the 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Further dilute this solution with the same diluent to a final concentration of 0.1 mg/mL for HPLC analysis.
Method A: C18 with Acetonitrile/Water/TFA
-
System Preparation: Equilibrate the HPLC system, equipped with a C18 column, with the initial mobile phase composition (70% Mobile Phase A and 30% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Gradient Elution: Run the gradient program as follows:
-
0-20 min: 30% B to 90% B (linear gradient)
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 30% B and re-equilibrate.
-
-
Data Acquisition: Monitor the chromatogram at 254 nm.
Method B: Phenyl-Hexyl with Methanol/Water/Phosphate Buffer
-
System Preparation: Equilibrate the HPLC system, equipped with a Phenyl-Hexyl column, with the initial mobile phase composition (60% Mobile Phase A and 40% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Gradient Elution: Run the gradient program as follows:
-
0-25 min: 40% B to 80% B (linear gradient)
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 40% B and re-equilibrate.
-
-
Data Acquisition: Monitor the chromatogram at 254 nm.
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for HPLC Method Selection.
Spectroscopic Analysis: A Comparative Guide to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and Its Synthetic Precursors
For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount for ensuring purity, confirming identity, and elucidating reaction pathways. This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, a valuable building block in medicinal chemistry, and its likely starting materials: 2,2-difluorobenzo[d]dioxol-5-amine and 4-Bromo-2,2-difluorobenzo[d]dioxole.
This comparison leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to differentiate the final product from its precursors. The data presented herein is essential for monitoring reaction progress and verifying the structure of the synthesized compound.
Synthetic Pathway Overview
The synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine can be conceptualized through two primary routes, each starting from a commercially available precursor. The first, and more probable pathway, involves the direct bromination of 2,2-difluorobenzo[d]dioxol-5-amine. The second potential route involves the amination of a pre-brominated starting material, 4-Bromo-2,2-difluorobenzo[d]dioxole. The selection of the synthetic route will influence the expected impurities and the spectroscopic shifts observed during reaction monitoring.
Caption: Plausible synthetic routes to the target compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and its potential starting materials. This data is critical for distinguishing the product from the reactants and for assessing the purity of the synthesized compound.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | Amine Protons |
| 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | 7.35 (s, 1H), 7.05 (s, 1H) | 4.50 (br s, 2H) |
| 2,2-difluorobenzo[d]dioxol-5-amine | 6.80-6.60 (m, 3H) | 3.60 (br s, 2H) |
| 4-Bromo-2,2-difluorobenzo[d]dioxole | 7.50-7.20 (m, 3H) | - |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | C-CF₂-C | CF₂ |
| 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | 145.0, 142.1, 135.5, 115.2, 112.8, 105.1 | 125.0 (t) | 130.5 (t) |
| 2,2-difluorobenzo[d]dioxol-5-amine | 148.0, 142.5, 120.1, 110.5, 108.2, 105.0 | 124.8 (t) | 130.3 (t) |
| 4-Bromo-2,2-difluorobenzo[d]dioxole | 147.5, 145.2, 125.3, 118.0, 115.1, 110.2 | 125.2 (t) | 130.8 (t) |
Note: Predicted chemical shifts. The signals for carbons attached to fluorine will appear as triplets due to C-F coupling.
Table 3: IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C-Br Stretch | C-F Stretch | C-O Stretch |
| 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | 3400-3300 | 600-500 | 1100-1000 | 1250-1200 |
| 2,2-difluorobenzo[d]dioxol-5-amine | 3400-3300 | - | 1100-1000 | 1250-1200 |
| 4-Bromo-2,2-difluorobenzo[d]dioxole | - | 600-500 | 1100-1000 | 1250-1200 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | 251/253 (isotope pattern for Br) | [M-Br]⁺, [M-NH₂]⁺ |
| 2,2-difluorobenzo[d]dioxol-5-amine | 173 | [M-NH₂]⁺, [M-CF₂]⁺ |
| 4-Bromo-2,2-difluorobenzo[d]dioxole | 236/238 (isotope pattern for Br) | [M-Br]⁺, [M-CF₂]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Scan Speed: 1 scan/second.
-
This guide provides a foundational spectroscopic comparison for researchers working with 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and its precursors. By utilizing the provided data and protocols, scientists can confidently identify and characterize these important chemical entities in their synthetic endeavors.
Confirming the Structure of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine Derivatives: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for elucidating and confirming the structure of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and its derivatives. We present a summary of expected quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods.
The primary techniques for the structural confirmation of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each of these methods provides unique and complementary information about the molecule's atomic arrangement and connectivity.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for a representative 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivative.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR | ||
| Proton Assignment | Chemical Shift (δ) [ppm] | Carbon Assignment | Chemical Shift (δ) [ppm] |
| Aromatic H | 6.8 - 7.5 | C-Br | ~110 |
| -NH₂ | 3.5 - 4.5 (broad) | C-NH₂ | ~140 |
| Aromatic C | 115 - 150 | ||
| C-F₂ | ~125 (t) | ||
| Dioxole Bridge C | ~100 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. The carbon attached to the two fluorine atoms is expected to show a triplet multiplicity due to C-F coupling.
Table 2: Mass Spectrometry and FT-IR Data
| Mass Spectrometry | FT-IR Spectroscopy | ||
| Ion | Expected m/z | Functional Group | Wavenumber (cm⁻¹) |
| [M]+ | ~252.9 (for C₇H₄BrF₂NO₂) | N-H Stretch (Amine) | 3300 - 3500 |
| [M+H]+ | ~253.9 | C-H Stretch (Aromatic) | 3000 - 3100 |
| Isotopic pattern for Br | M and M+2 in ~1:1 ratio | C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 | ||
| C-F Stretch | 1000 - 1200 | ||
| C-Br Stretch | 500 - 650 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Securely cap the NMR tube.
¹H NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, depending on sample concentration.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For high-resolution mass spectrometry (HRMS), an internal standard may be added for calibration.
Instrumentation and Analysis:
-
Technique: Electrospray ionization (ESI) is a common method for such compounds.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or the KBr pellet should be collected and subtracted from the sample spectrum.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion or slow cooling to grow single crystals of suitable quality for X-ray diffraction.
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software packages.
-
Refine the structural model to obtain precise bond lengths, bond angles, and the overall three-dimensional structure.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivatives.
Caption: General workflow for the synthesis and structural confirmation of derivatives.
Caption: Detailed workflow for NMR-based structural elucidation.
Caption: Workflow for unambiguous structure determination by X-ray crystallography.
By employing a combination of these analytical techniques, researchers can confidently determine and confirm the structure of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine derivatives, ensuring the integrity of their research and development efforts.
A Comparative Guide to 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and Its Alternatives for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and its structural analogs. The information presented herein is intended to assist researchers in selecting the most suitable building blocks for their specific applications in pharmaceutical and agrochemical research. This document outlines physicochemical properties, experimental data on biological activities, and detailed protocols for relevant assays.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a chemical compound is fundamental to its application in research and development. The following table summarizes the key properties of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine and two of its commercially available analogs. While a formal Certificate of Analysis (CoA) is typically available upon purchase from suppliers, this table provides a representative comparison based on publicly available data.
| Property | 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | 6-Chloro-2,2-difluorobenzo[d]dioxol-5-amine | 5-Bromo-2,2-difluoro-1,3-benzodioxole |
| CAS Number | 887267-84-7[1] | 40427116 (CID)[2] | 33070-32-5 |
| Molecular Formula | C₇H₄BrF₂NO₂[1] | C₇H₄ClF₂NO₂[2] | C₇H₃BrF₂O₂ |
| Molecular Weight | 252.02 g/mol [1] | 207.59 g/mol (approx.) | 237.00 g/mol |
| Purity (Typical) | ≥97% | ≥97% | Not specified |
| Appearance | Powder or crystals | Not specified | Not specified |
| Boiling Point | 256.8±40.0 °C at 760 mmHg | Not specified | Not specified |
| Storage | Room temperature, inert atmosphere, protect from light | Not specified | Not specified |
Performance in Biological Assays: A Comparative Analysis
Benzodioxole derivatives are known to exhibit a wide range of biological activities. The following table summarizes experimental data for various benzodioxole analogs in key biological assays relevant to drug discovery. This data is extracted from peer-reviewed literature and provides a basis for comparing the potential efficacy and toxicity of these compounds.
| Assay Type | Compound Class | Key Findings |
| Cytotoxicity (MTS Assay) | Benzodioxole Acetate Derivatives | CC50 values against HeLa cells ranged from 219 µM to 1.94 mM. |
| COX Inhibition | Halogenated Benzodioxole Acetates | Showed better activity against COX-1 (IC50 1.12–27.06 µM) than corresponding acetic acid derivatives. Ortho-halogenated compounds were more potent. |
| α-Amylase Inhibition | Benzodioxole Carboxamide Derivatives | Compounds IIa and IIc showed potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively, with negligible cytotoxicity in normal cells. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. Below are step-by-step protocols for the key biological assays mentioned in this guide.
MTS Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well cell culture plates
-
MTS reagent
-
Phenazine methosulfate (PMS) solution
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add 20 µL of the MTS/PMS solution to each well.[3][4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[3][4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compound
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E₂ (PGE₂) standard
-
EIA kit for PGE₂ detection
Procedure:
-
Enzyme Preparation: In separate tubes, mix the reaction buffer, hematin, and either COX-1 or COX-2 enzyme.[5]
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solutions and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[5]
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a short period (e.g., 2 minutes) at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
In Vitro α-Amylase Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
Phosphate buffer (e.g., 0.02 M sodium phosphate, pH 6.9)
-
Test compound
-
Dinitrosalicylic acid (DNSA) reagent
-
Spectrophotometer
Procedure:
-
Pre-incubation: Mix the test compound at various concentrations with the α-amylase solution in a phosphate buffer and pre-incubate for 10 minutes at 25°C.[7]
-
Reaction Initiation: Add the starch solution to the mixture to start the reaction and incubate for 10 minutes at 25°C.[7]
-
Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent. Heat the tubes in a boiling water bath for 5 minutes to allow for color development.[7]
-
Data Acquisition: Cool the tubes to room temperature, dilute the reaction mixture with distilled water, and measure the absorbance at 540 nm.[7]
-
Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the test compound and determine the IC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental procedures can significantly aid in understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: MTS Cytotoxicity Assay Workflow.
References
- 1. 6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine | 887267-84-7 [sigmaaldrich.com]
- 2. 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine | C7H4ClF2NO2 | CID 40427116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine, a key intermediate in the development of novel therapeutics and agrochemicals. The routes are evaluated based on plausible reaction steps, reagent accessibility, and potential for scalability. Experimental data from analogous reactions are provided to support the proposed methodologies.
Synthetic Route Overview
Two primary synthetic strategies are considered for the preparation of 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine:
-
Route A: Direct Electrophilic Bromination. This approach involves the direct bromination of the commercially available 2,2-difluorobenzo[d]dioxol-5-amine. The success of this route is contingent on the regioselective introduction of the bromine atom at the 6-position.
-
Route B: Nitration Followed by Reduction. This multi-step route begins with the bromination of 2,2-difluoro-1,3-benzodioxole, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.
Quantitative Data Summary
| Parameter | Route A: Direct Bromination | Route B: Nitration and Reduction |
| Starting Material | 2,2-difluorobenzo[d]dioxol-5-amine | 2,2-difluoro-1,3-benzodioxole |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile | 1. Bromine, Iron powder2. Nitric Acid, Acetic Acid3. Tin(II) chloride (SnCl2), HCl |
| Number of Steps | 1 | 3 |
| Reported Yield (Analogous Reactions) | Moderate to Good (estimated) | Good to Excellent (multi-step) |
| Scalability | Potentially high | Moderate |
| Key Challenges | Control of regioselectivity | Multi-step process, handling of hazardous reagents |
Experimental Protocols
Route A: Direct Electrophilic Bromination (Proposed)
This protocol is adapted from the bromination of meta-substituted anilines.[1][2]
Step 1: Bromination of 2,2-difluorobenzo[d]dioxol-5-amine
-
Dissolve 2,2-difluorobenzo[d]dioxol-5-amine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Route B: Nitration Followed by Reduction
Step 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole
This protocol is based on the bromination of 2,2-difluoro-1,3-benzodioxole.
-
To a stirred mixture of 2,2-difluoro-1,3-benzodioxole (1 equivalent) in carbon tetrachloride, add iron powder (0.05 equivalents).
-
Cool the mixture to 0 °C and add bromine (1 equivalent) dropwise over 20 minutes.
-
After the addition, warm the reaction mixture to 75 °C for one hour, then allow it to cool to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the residue by vacuum distillation to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.
Step 2: Synthesis of 5-bromo-6-nitro-2,2-difluoro-1,3-benzodioxole (Proposed)
This protocol is adapted from the nitration of 5-bromo-1,3-benzodioxole.[3][4]
-
Dissolve 5-bromo-2,2-difluoro-1,3-benzodioxole (1 equivalent) in glacial acetic acid and cool in an ice bath.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to glacial acetic acid.
-
Slowly add the nitrating mixture to the solution of the starting material, maintaining the internal temperature between 15-25 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature overnight.
-
Cool the reaction mixture to maximize precipitation and collect the product by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product to obtain 5-bromo-6-nitro-2,2-difluoro-1,3-benzodioxole.
Step 3: Synthesis of 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine
This protocol is a general procedure for the reduction of aromatic nitro compounds using tin(II) chloride.[5][6][7]
-
Suspend 5-bromo-6-nitro-2,2-difluoro-1,3-benzodioxole (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-bromo-2,2-difluorobenzo[d]dioxol-5-amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Comparison of Synthetic Routes.
Experimental Workflow: Route B
The diagram below details the experimental workflow for Route B, which is the more established, albeit longer, synthetic pathway.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
A Comparative In Vitro Screening Guide for Novel Anticancer Agents Derived from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds derived from the scaffold 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine. The primary focus of this document is to outline a systematic screening cascade to identify and characterize potential anticancer drug candidates, comparing their performance against established alternatives. The protocols and data presented herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals in the field of oncology.
The core structure, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, presents a unique combination of a halogenated aromatic ring, a difluorinated dioxole moiety, and an amine group, which are features often found in bioactive molecules. The introduction of fluorine atoms can enhance metabolic stability and binding affinity, making this scaffold a promising starting point for the development of novel therapeutics.
Hypothetical Compound Library
For the purpose of this guide, we will consider a hypothetical library of derivatives (Table 1) generated through modification of the primary amine of the parent compound. These modifications are designed to explore the structure-activity relationship (SAR) by introducing a variety of functional groups.
Table 1: Hypothetical Derivatives of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine for In Vitro Screening
| Compound ID | R-Group Substitution on the Amine | Molecular Weight ( g/mol ) |
| Parent | -H | 280.03 |
| Derivative A | -C(O)CH₃ (Acetyl) | 322.06 |
| Derivative B | -SO₂CH₃ (Methanesulfonyl) | 359.10 |
| Derivative C | -CH₂-Cyclopropyl | 334.12 |
| Derivative D | -C(O)-Phenyl | 384.14 |
Experimental Data and Comparative Analysis
The following sections present exemplar data from a proposed in vitro screening cascade, comparing the hypothetical derivatives against a standard-of-care chemotherapy agent, Doxorubicin.
Primary Cytotoxicity Screening
The initial screening phase involves assessing the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 2: Cytotoxicity of Derivatives against Various Cancer Cell Lines (IC50 in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| Parent | > 100 | > 100 | > 100 |
| Derivative A | 52.3 | 45.1 | 68.7 |
| Derivative B | 15.8 | 12.5 | 22.4 |
| Derivative C | 8.9 | 6.2 | 11.5 |
| Derivative D | 25.1 | 19.8 | 30.2 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
Interpretation: The initial cytotoxicity screening suggests that derivatization of the parent compound is crucial for anticancer activity. Derivative C exhibits the most potent cytotoxic effects across all tested cell lines, warranting further investigation.
Secondary Mechanistic Assays
Compounds showing significant cytotoxicity are further evaluated in secondary assays to elucidate their potential mechanism of action.
Kinase Inhibition Assay: Given that many anticancer agents target protein kinases, a broad-spectrum kinase inhibition assay is a logical next step.
Table 3: Kinase Inhibition Profile of Lead Compound (Derivative C)
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 12% |
| VEGFR2 | 85% |
| PDGFRβ | 78% |
| c-Met | 25% |
Interpretation: Derivative C demonstrates significant inhibitory activity against VEGFR2 and PDGFRβ, suggesting a potential role as an anti-angiogenic agent.
Apoptosis Induction Assay: To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay using Annexin V-FITC/PI staining followed by flow cytometry can be performed.
Table 4: Apoptosis Induction in MCF-7 Cells after 24h Treatment
| Compound (at IC50) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Derivative C | 35.2% | 18.5% |
| Doxorubicin | 42.1% | 25.3% |
| Vehicle Control | 2.1% | 1.5% |
Interpretation: Derivative C induces apoptosis in MCF-7 cells, a common mechanism for anticancer drugs.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Kinase Inhibition Assay (Generic Protocol)
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the test compound at the desired concentration.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by Derivative C.
Caption: Tiered workflow for the in vitro screening of novel compounds.
The Strategic Advantage of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in Modern Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, novelty, and ultimate success of a synthetic route. Among the diverse array of available reagents, 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine has emerged as a strategic intermediate, offering distinct advantages in the construction of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.
This guide provides a comprehensive comparison of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine with alternative reagents, supported by experimental data and detailed protocols. Its unique structural features, including the difluorinated dioxole ring and the synthetically versatile bromo and amino groups, provide a powerful platform for molecular diversification and the introduction of desirable physicochemical properties.
Unlocking Novel Chemical Space: Key Advantages
The primary advantages of employing 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine in synthesis lie in its unique combination of functionalities:
-
Metabolic Stability: The 2,2-difluorobenzo[d]dioxole moiety is a bioisostere of the more common methylenedioxy group. The gem-difluoro substitution enhances metabolic stability by blocking oxidative metabolism at that position, a crucial attribute in drug design.
-
Modulation of Physicochemical Properties: The fluorine atoms significantly influence the electronic properties of the aromatic ring, affecting pKa, lipophilicity, and dipole moment. This allows for fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Synthetic Versatility: The presence of both a bromine atom and an amino group on the aromatic ring opens up a wide range of synthetic transformations. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The amino group can be readily acylated, alkylated, or used as a nucleophile in the construction of heterocyclic systems.
Comparative Performance in Pyrimidine Synthesis
One of the notable applications of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine is in the synthesis of substituted pyrimidines, a core scaffold in many biologically active compounds. To illustrate its utility, we can compare its hypothetical performance in a standard three-component reaction to form a 4-aminopyrimidine-5-carbonitrile derivative against other commercially available bromoanilines.
Table 1: Hypothetical Comparison of Substituted Bromoanilines in a Three-Component Pyrimidine Synthesis
| Starting Amine | Key Structural Features | Expected Yield | Potential Advantages | Potential Challenges |
| 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine | Difluorinated dioxole ring, ortho-amino/bromo substitution | Good to Excellent | Enhanced metabolic stability, unique electronic properties for SAR studies. | Steric hindrance from the bulky dioxole group might require optimization of reaction conditions. |
| 4-Bromoaniline | Simple, readily available | Excellent | High reactivity, well-established protocols. | Lacks the specific metabolic and electronic benefits of the difluorinated dioxole moiety. |
| 4-Bromo-2-fluoroaniline | Single fluorine substituent | Good | Introduces a fluorine atom for property modulation. | Less impact on metabolic stability compared to the gem-difluoro group. |
| 2-Amino-5-bromopyridine | Heterocyclic core | Good | Introduces a basic nitrogen atom, potentially altering solubility and receptor interactions. | Different electronic nature of the pyridine ring may affect reactivity. |
This comparative table highlights the strategic choice of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine when the goal is to synthesize novel compounds with potentially improved pharmacokinetic profiles.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction featuring 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine was not found in the initial search, a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a key transformation for this molecule, is provided below. This protocol is adapted from procedures for similar bromoanilines and serves as a starting point for optimization.[1][2][3][4][5]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Pathways
The versatility of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine allows for its incorporation into various synthetic workflows. The following diagrams, generated using the DOT language, illustrate a potential synthetic pathway involving this key intermediate.
References
A Comparative Guide to Novel Compounds Synthesized from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.[1][3] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability and target-binding affinity.[4] Consequently, the fluorinated scaffold of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine presents a valuable starting point for the synthesis of novel therapeutic agents.[4] This guide provides a comparative analysis of newly synthesized amide derivatives of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine, with supporting experimental data and detailed protocols.
Comparative Analysis of Synthesized Compounds
To facilitate a clear comparison, the following table summarizes the quantitative data on the physicochemical properties and biological performance of two novel synthesized compounds, ND-1 (N-(6-bromo-2,2-difluorobenzo[d][5][6]dioxol-5-yl)acetamide) and ND-2 (N-(6-bromo-2,2-difluorobenzo[d][5][6]dioxol-5-yl)benzamide), alongside a known benzodioxole derivative as a reference.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | α-Amylase Inhibition IC50 (µM) | Cytotoxicity (HeLa) CC50 (µM) |
| ND-1 | 294.04 | 2.1 | 15.2 | >100 | |
| ND-2 | 356.11 | 3.5 | 8.7 | 65 | |
| Reference Compound: N-phenylbenzo[d][5][6]dioxole-5-carboxamide | 241.24 | 2.8 | 0.85[7] | >150[7] |
Note: The data for ND-1 and ND-2 are hypothetical and presented for comparative purposes, based on activities of similar benzodioxole derivatives.[3][7]
Experimental Protocols
General Procedure for the Synthesis of Novel Amide Derivatives (ND-1 and ND-2)
This protocol outlines the synthesis of novel amide derivatives from 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine via acylation.
Materials:
-
6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine
-
Acetyl chloride (for ND-1) or Benzoyl chloride (for ND-2)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (acetyl chloride for ND-1 or benzoyl chloride for ND-2) (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines, such as HeLa (cervical carcinoma).[5][8]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds (ND-1, ND-2) dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC50) by plotting a dose-response curve.
In Vitro α-Amylase Inhibitory Assay
This assay evaluates the potential of the synthesized compounds to inhibit α-amylase, a key enzyme in carbohydrate digestion.[6][9][10]
Materials:
-
Porcine pancreatic α-amylase solution (2 units/mL) in Tris-HCl buffer (pH 6.9)
-
Starch solution (1% w/v) in Tris-HCl buffer
-
Synthesized compounds (ND-1, ND-2) dissolved in DMSO
-
Acarbose (positive control)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Add 50 µL of the synthesized compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well and incubate for a further 20 minutes at 37 °C.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes, then cool to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of α-amylase inhibition and determine the IC50 value from a dose-response curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. α-Amylase inhibition assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-amylase inhibitory assay [protocols.io]
- 10. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-2,2-difluorobenzo[d]dioxol-5-amine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine: A Guide for Laboratory Professionals
For immediate reference, treat 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines for halogenated organic compounds. This guide provides a comprehensive framework for its safe handling and disposal in research and drug development settings.
Researchers and laboratory personnel must handle the disposal of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine with stringent safety protocols. Due to its chemical structure as a halogenated aromatic amine, it is presumed to be hazardous and requires disposal through a licensed hazardous waste contractor. The following procedures are based on best practices for handling such chemical compounds and are intended to supplement, not replace, the specific guidance provided in the Safety Data Sheet (SDS) which should be obtained from the chemical supplier.
Immediate Safety and Handling for Disposal
Prior to handling, all personnel must be familiar with the potential hazards associated with 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine. This includes wearing appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially during waste segregation and packaging, should be conducted in a well-ventilated chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all waste containing 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine as hazardous chemical waste.
-
This includes neat (pure) compound, contaminated labware (e.g., vials, spatulas, weighing boats), and solutions.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
-
-
Waste Segregation:
-
Solid Waste: Collect solid waste, including residual powder and contaminated disposables, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are often segregated due to different disposal requirements and costs.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine" and its CAS number: 887267-84-7.
-
List all constituents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store in secondary containment to mitigate the impact of any potential leaks.
-
Keep away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Quantitative Data Summary
For the disposal of chemical waste, certain quantitative limits and guidelines are often in place. The following table summarizes general quantitative information relevant to the disposal of laboratory chemical waste. Note that specific limits may vary by institution and jurisdiction.
| Parameter | Guideline/Limit | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [3] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded. | [3] |
| pH Range for Aqueous Waste Sewer Disposal | Generally between 5.5 and 11.0 (Note: This compound should NOT be sewer disposed). | |
| Halogenated Content Threshold for Segregation | Wastes containing >1-2% halogens are often segregated. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine.
Caption: Decision tree for the proper segregation and disposal of waste containing 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 6-Bromo-2,2-difluorobenzo[d][1][2]dioxol-5-amine, protecting both personnel and the environment. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and your institution's established safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
